NS383
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
8-ethyl-3-nitroso-5-phenyl-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-22-9-8-13-14(12-6-4-3-5-7-12)10-15-17(16(13)11-22)20-19(23)18(15)21-24/h3-7,10,20,23H,2,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVZKENYKWSYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C=C3C(=C2C1)NC(=C3N=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NS383: A Novel and Selective Inhibitor of Acid-Sensing Ion Channels for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are key players in the perception of pain, particularly in inflammatory and neuropathic pain states where tissue acidosis is a common feature.[1][2][3] The development of selective inhibitors for ASIC subtypes is a promising avenue for novel analgesic therapies. NS383 has emerged as a potent and selective small molecule inhibitor of specific ASIC subtypes, offering a valuable tool for preclinical pain research and a potential lead for therapeutic development.[1][4] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.
Data Presentation: Quantitative Inhibitory Profile of this compound
This compound exhibits a distinct and selective inhibitory profile against various ASIC subtypes. Its potency, as measured by half-maximal inhibitory concentration (IC50), has been characterized using patch-clamp electrophysiology on both rat and human channel isoforms. The data clearly demonstrates that this compound preferentially inhibits channels containing ASIC1a and ASIC3 subunits while showing little to no activity against ASIC2a.[1][4]
| Target | Species | IC50 (µM) | Notes |
| Homomeric Channels | |||
| ASIC1a | Rat | 0.44[1][4] | Potent inhibition. |
| ASIC1a | Human | 0.12[3][5] | High potency on human isoform. |
| ASIC2a | Rat | > 30[1][4] | No robust inhibition observed. |
| ASIC2a | Human | No effect[3][5] | Inactive against human isoform. |
| ASIC3 | Rat | 2.1[1][4] | Moderate inhibition. |
| ASIC3 | Human | No effect[3][5] | Inactive against human isoform. |
| Heteromeric Channels | |||
| ASIC1a + ASIC3 | Rat | 0.79[1][4] | Potent inhibition. |
| ASIC1a + ASIC3 | Human | 0.69[3][5] | Potent inhibition. |
| ASIC1a + ASIC2a | Rat | 0.87[1][4] | Partial inhibition (44-51%).[1][4] |
| ASIC1a + ASIC2a | Human | 0.33[3][5] | Potent inhibition. |
| ASIC2a + ASIC3 | Rat | 4.5[1][4] | Partial inhibition (44-51%).[1][4] |
| ASIC2a + ASIC3 | Human | No effect[3][5] | Inactive against human isoform. |
Experimental Protocols
The primary technique used to characterize the inhibitory activity of this compound on ASIC channels is whole-cell patch-clamp electrophysiology .[1][6] This method allows for the direct measurement of ion channel currents in response to stimuli, providing precise quantitative data on channel inhibition.
Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound Evaluation
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.[1]
-
Cells are transiently or stably transfected with cDNA encoding the specific rat or human ASIC subunits of interest (e.g., ASIC1a, ASIC2a, ASIC3) using a suitable transfection reagent like Lipofectamine.[1] For heteromeric channels, cDNAs for the respective subunits are co-transfected.
-
Electrophysiological recordings are typically performed 16-48 hours post-transfection.[1]
-
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, adjusted to pH 7.4).
-
Glass micropipettes with a resistance of 4-8 MΩ are filled with an intracellular solution (e.g., containing in mM: 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, adjusted to pH 7.3).
-
A gigaseal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.[1]
-
-
ASIC Current Activation and Inhibition:
-
A rapid perfusion system (e.g., a piezo-controlled θ-tube) is used to switch between the standard extracellular solution (pH 7.4) and an acidic solution (e.g., pH 6.5 or 5.5) to activate the ASIC channels.[1]
-
Once stable baseline currents are established, this compound at various concentrations is pre-applied for a set duration before co-application with the acidic stimulus to determine its inhibitory effect.
-
Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the this compound concentration. These curves are then fitted with a Hill equation to determine the IC50 value.[1]
-
-
Mechanism of Action Studies:
-
To investigate if this compound is a pore blocker, experiments are conducted at both negative (-60 mV) and positive (+60 mV) holding potentials. Unlike pore blockers such as amiloride, the inhibition by this compound is not voltage-dependent.[1]
-
Signaling Pathways and Experimental Workflows
ASIC-Mediated Pain Signaling Pathway
Tissue injury and inflammation lead to a localized decrease in extracellular pH (acidosis). This acidic environment activates ASICs expressed on the terminals of nociceptive (pain-sensing) neurons. The activation of these channels leads to an influx of cations (primarily Na+ and, for some subtypes like ASIC1a, Ca2+), causing depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers the generation and propagation of action potentials along the pain pathways to the central nervous system, ultimately resulting in the sensation of pain. This compound, by selectively blocking ASIC1a and ASIC3-containing channels, can prevent this initial depolarization and thus inhibit the transmission of pain signals.
Caption: ASIC-mediated pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The characterization of a novel ASIC inhibitor like this compound follows a logical progression from in vitro screening to in vivo behavioral studies. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and therapeutic potential.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ASIC1a and ASIC3-containing channels in pain pathophysiology. Its unique selectivity profile distinguishes it from non-selective ASIC inhibitors like amiloride.[1] The detailed in vitro and in vivo characterization of this compound provides a solid foundation for its use in preclinical research and highlights the potential for developing subtype-selective ASIC inhibitors as a new class of analgesics. The data and protocols presented in this guide are intended to support researchers in utilizing this compound to further unravel the complexities of acid-sensing ion channels in health and disease.
References
- 1. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Acid-Sensing Ion Channels (ASICs) in pain]. – IPMC [ipmc.cnrs.fr]
- 3. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Acid-Sensing Ion Channels (ASICs) in pain]. | Semantic Scholar [semanticscholar.org]
- 6. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Initial Pharmacology of NS383: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial pharmacological characterization of NS383, a novel small molecule inhibitor of Acid-Sensing Ion Channels (ASICs). This compound was identified through a fluorescence-based screening and has demonstrated potent and selective inhibitory activity against specific ASIC subtypes. This guide details its mechanism of action, key pharmacological data derived from in vitro and in vivo studies, and the experimental protocols utilized in its initial evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in pain therapeutics and ion channel drug discovery.
Introduction
Acid-Sensing Ion Channels (ASICs) are neuronal voltage-insensitive cation channels activated by extracellular protons.[1] They are implicated in a variety of physiological and pathophysiological processes, including pain sensation, synaptic plasticity, and neurodegeneration.[1][2] The development of selective ASIC inhibitors is a promising avenue for novel analgesic therapies. This compound emerged from a discovery program aimed at identifying potent and selective modulators of these channels.
Discovery and Synthesis
This compound, with the chemical name (3E)‐8‐ethyl‐3‐(hydroxyimino)‐5‐phenyl‐1H,2H,3H,6H,7H,8H,9H‐pyrrolo[3,2‐h]isoquinolin‐2‐one‐3‐hydroxy‐4‐mycinide, was identified as a potent inhibitor of human ASIC1a expressed in HEK293 cells using a fluorescence-based imaging plate reader (FLIPR) assay.[2][3] The compound was synthesized at NeuroSearch A/S in Denmark and Syngene in India.[2]
In Vitro Pharmacology
The initial pharmacological characterization of this compound was conducted using patch-clamp electrophysiology to determine its inhibitory activity on various rat and human ASIC subtypes.
Potency and Selectivity
This compound demonstrated submicromolar potency and a distinct selectivity profile, primarily targeting ASIC1a and ASIC3 containing channels while being inactive at homomeric ASIC2a.[2][4] The inhibitory concentrations (IC50) for various ASIC subtypes are summarized in the tables below.
Table 1: Inhibitory Activity (IC50) of this compound on Rat ASIC Subtypes [2][5]
| ASIC Subtype (Rat) | IC50 (µM) |
| Homomeric ASIC1a | 0.44 |
| Homomeric ASIC2a | No effect |
| Homomeric ASIC3 | 2.1 |
| Heteromeric ASIC1a+2a | 0.87 (Partial Inhibition) |
| Heteromeric ASIC1a+3 | 0.79 |
| Heteromeric ASIC2a+3 | 4.5 (Partial Inhibition) |
Table 2: Inhibitory Activity (IC50) of this compound on Human ASIC Subtypes [5]
| ASIC Subtype (Human) | IC50 (µM) |
| Homomeric ASIC1a | 0.12 |
| Homomeric ASIC2a | No effect |
| Homomeric ASIC3 | No effect |
| Heteromeric ASIC1a+2a | 0.33 |
| Heteromeric ASIC1a+3 | 0.69 |
| Heteromeric ASIC2a+3 | No effect |
Receptor Profiling
To assess its off-target activity, this compound was screened against a panel of 63 G-protein-coupled receptors, ion channels, and transporters at a concentration of 1 µM.[2] The only significant interaction observed was with the 5-Hydroxytryptamine 2A (5-HT2A) receptor.[2] However, subsequent functional studies at a higher concentration (30 µM) against related adrenergic receptor subtypes (α1A, α1D, α2A) showed no significant activity.[2]
Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the H+-activated currents of specific ASIC subtypes. The selectivity for channels containing ASIC1a and/or ASIC3 subunits suggests a specific binding site on these subunits or at their interface within the trimeric channel structure. The lack of activity at ASIC2a homomers and the partial inhibition of heteromers containing the ASIC2a subunit indicate that the presence of ASIC2a alters the binding site or the channel's conformational state in a way that reduces the inhibitory effect of this compound.[2][4]
In Vivo Pharmacology
The analgesic efficacy of this compound was evaluated in several rat models of pain.
Nocifensive Behaviors
In the rat formalin test, intraperitoneal (i.p.) administration of this compound (10–60 mg/kg) dose-dependently attenuated nocifensive behaviors.[2][4]
Inflammatory and Neuropathic Pain
This compound was also effective in models of pathological pain. It reversed inflammatory hyperalgesia in rats with complete Freund's adjuvant (CFA)-induced inflammation and mechanical hypersensitivity in the chronic constriction injury (CCI) model of neuropathic pain at doses of 10-60 mg/kg, i.p.[2][4]
Motor Function
Importantly, at effective analgesic doses, this compound did not impair motor function or coordination in the rotarod test.[2][4] Motor impairment was only observed at significantly higher doses (120, 240, and 480 mg/kg), indicating a favorable therapeutic window compared to other analgesics like morphine.[2]
Table 3: In Vivo Efficacy of this compound in Rat Pain Models [2][4]
| Pain Model | Administration Route | Effective Dose Range (mg/kg) |
| Rat Formalin Test | i.p. | 10 - 60 |
| CFA-Induced Inflammatory Hyperalgesia | i.p. | 10 - 60 |
| CCI-Induced Neuropathic Pain | i.p. | 10 - 60 |
Experimental Protocols
Patch-Clamp Electrophysiology
-
Cell Lines: CHO or HEK293 cells stably expressing the rat or human ASIC subtype of interest.
-
Recording: Whole-cell patch-clamp recordings were performed.
-
Solutions: The extracellular solution was buffered to pH 7.4. H+-activated currents were evoked by rapidly changing the extracellular solution to a lower pH (e.g., pH 6.5 for ASIC1a and ASIC3, pH 5.5 for ASIC1a+2a and ASIC2a+3, and pH 4.5 for ASIC2a) using a piezo-controlled fast application system.[2]
-
Drug Application: this compound was pre-applied for a sufficient duration to allow for equilibrium before co-application with the acidic stimulus.
-
Data Analysis: Concentration-response curves were generated by plotting the peak current amplitude as a fraction of the control peak current against the drug concentration. IC50 values were determined by fitting the data to a standard sigmoidal dose-response equation.[2]
In Vivo Pain Models
-
Animals: Adult male Sprague-Dawley or Wistar rats were used.
-
Drug Administration: this compound was administered intraperitoneally (i.p.).
-
Rat Formalin Test: After a period of acclimatization, a dilute formalin solution was injected into the plantar surface of the hind paw. Nocifensive behaviors (e.g., flinching, licking, biting) were then quantified over time.
-
Complete Freund's Adjuvant (CFA) Model: CFA was injected into the hind paw to induce a localized inflammation. Mechanical hyperalgesia was assessed using von Frey filaments to measure the paw withdrawal threshold.
-
Chronic Constriction Injury (CCI) Model: The sciatic nerve was loosely ligated to induce neuropathic pain. Mechanical hypersensitivity was measured using von Frey filaments.
-
Rotarod Test: To assess motor coordination, rats were placed on a rotating rod, and the latency to fall was recorded.
Conclusion
This compound is a novel and selective inhibitor of ASIC1a and ASIC3 containing channels.[4] Its potent analgesic effects in preclinical models of inflammatory and neuropathic pain, coupled with a lack of motor impairment at therapeutic doses, highlight its potential as a promising lead compound for the development of new pain therapies.[2][4] Further investigation into its pharmacokinetic properties, safety profile, and efficacy in other pain modalities is warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS 383 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
In-vitro Characterization of NS383: A Technical Guide to its Inhibition of Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in-vitro characterization of NS383, a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs). The document details the quantitative analysis of this compound's inhibitory activity, outlines the experimental protocols for its characterization, and visualizes key concepts and workflows.
Quantitative Data Summary: this compound Inhibition of Rat ASIC Subtypes
This compound has been demonstrated to be a potent inhibitor of specific rat ASIC subtypes, exhibiting submicromolar efficacy. Its inhibitory profile is characterized by a clear selectivity for channels containing ASIC1a and ASIC3 subunits, with no activity at homomeric ASIC2a channels.[1][2][3][4][5][6][7] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target ASIC Subunit | Agonist (pH) | This compound IC50 (µM) | Notes |
| Homomeric rASIC1a | pH 6.5 | 0.61 - 0.44 | Potent inhibition.[1][3][5] |
| Homomeric rASIC3 | pH 6.5 | 2.1 - 2.2 | Moderate inhibition.[1][2][3][5][6] |
| Homomeric rASIC2a | pH 5.5 | Inactive | No significant inhibition observed.[1][2][3][4][5][6] |
| Heteromeric rASIC1a+3 | pH 6.5 | 0.79 | Potency intermediate to homomeric ASIC1a and ASIC3.[1][4] |
| Heteromeric rASIC1a+2a | pH 5.5 | 0.87 | Partial inhibition (44-51%).[1][4] |
| Heteromeric rASIC2a+3 | pH 5.5 | 4.5 | Partial inhibition (44-51%).[1][4] |
Mechanism of Action
Electrophysiological studies have revealed that this compound's mechanism of action is distinct from that of the non-selective ASIC inhibitor, amiloride.[1] While amiloride acts as a pore blocker in a voltage-dependent manner, this compound inhibits ASIC currents in a voltage-independent fashion, suggesting it does not directly occlude the channel pore.[1] This indicates that this compound likely binds to a different site on the ASIC protein to exert its inhibitory effect.
Experimental Protocols
The following sections provide detailed methodologies for the key in-vitro experiments used to characterize the inhibitory properties of this compound on ASIC channels.
Cell Culture and Heterologous Expression of ASIC Channels
The in-vitro characterization of this compound relies on the heterologous expression of specific rat ASIC subunit cDNAs in mammalian cell lines that do not endogenously express significant levels of ASICs.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are suitable for these studies.
-
Transfection:
-
Culture cells to 50-80% confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect cells with plasmids containing the cDNA for the desired rat ASIC subunits (e.g., rASIC1a, rASIC2a, rASIC3) using a suitable transfection reagent (e.g., Lipofectamine). For heteromeric channels, co-transfect the respective subunit cDNAs.
-
A marker gene, such as Green Fluorescent Protein (GFP), can be co-transfected to allow for the identification of successfully transfected cells.
-
Allow 24-48 hours for protein expression before proceeding with experiments.
-
Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard method for directly measuring ion channel activity and is the primary technique used to quantify the inhibitory effects of this compound.[1][2][3][4][5][6]
-
Solutions:
-
Internal Pipette Solution (in mM): 135 K-Gluconate, 6 NaCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 MgATP, and 0.3 NaGTP. Adjusted to pH 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. Adjusted to pH 7.4 with NaOH.
-
Acidic Agonist Solution: External solution with the pH adjusted to the desired acidic value (e.g., 6.5 or 5.5) using MES or HEPES.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply the acidic agonist solution for a brief duration (e.g., 2-5 seconds) to elicit a baseline ASIC current.
-
Wash the cell with the external solution at pH 7.4 until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of this compound in the external solution for a defined period (e.g., 1-2 minutes).
-
Co-apply the acidic agonist solution containing the same concentration of this compound and record the resulting current.
-
Wash out the this compound and agonist.
-
Repeat for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the ASIC current in the absence and presence of each concentration of this compound.
-
Normalize the current amplitude in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Fluorescence-Based High-Throughput Screening
This compound was initially identified through a fluorescence-based high-throughput screen.[5] While less detailed than electrophysiology, this method allows for the rapid screening of large compound libraries.
-
Principle: This assay indirectly measures ion channel activity by detecting changes in intracellular calcium concentration ([Ca2+]i) or membrane potential using fluorescent indicators. Since some ASIC channels are permeable to Ca2+, a Ca2+-sensitive dye can be used. Alternatively, a voltage-sensitive dye can detect the depolarization caused by Na+ influx.
-
Protocol Outline (using a Ca2+-sensitive dye):
-
Seed transfected cells in a 96- or 384-well plate.
-
Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add this compound or other test compounds to the wells.
-
Use a fluorescence imaging plate reader (FLIPR) to measure baseline fluorescence.
-
Inject an acidic solution to activate the ASIC channels and simultaneously measure the change in fluorescence.
-
Compounds that inhibit ASIC activity will show a reduced fluorescence signal compared to the control.
-
-
Data Analysis: The change in fluorescence intensity is used to determine the level of inhibition for each compound.
Conclusion
The in-vitro characterization of this compound reveals it to be a potent and selective inhibitor of ASIC1a and ASIC3-containing channels with a mechanism of action distinct from traditional pore blockers. The experimental protocols outlined in this guide, particularly whole-cell patch-clamp electrophysiology, provide a robust framework for the detailed investigation of this compound and other novel ASIC modulators. This information is crucial for researchers and drug development professionals working to understand the therapeutic potential of targeting ASICs in various pathological conditions.
References
- 1. Acute inhibition of acid sensing ion channel 1a after spinal cord injury selectively affects excitatory synaptic transmission, but not intrinsic membrane properties, in deep dorsal horn interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasofscience.org [atlasofscience.org]
- 3. pnas.org [pnas.org]
- 4. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
NS383's Selectivity for Rat Acid-Sensing Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of NS383, a notable inhibitor of acid-sensing ion channels (ASICs), with a specific focus on its activity on rat ASIC subunits. This document summarizes key quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of relevant signaling pathways and experimental workflows.
Core Data: this compound's Inhibitory Profile on Rat ASIC Subunits
This compound demonstrates a distinct selectivity profile for different rat ASIC subunit compositions. It is a potent inhibitor of channels containing ASIC1a and/or ASIC3 subunits while being inactive at homomeric ASIC2a channels. The inhibitory concentrations (IC50) for various rat ASIC subunits are summarized in the table below.
| Target Rat ASIC Subunit | This compound IC50 (μM) | Efficacy (% Inhibition) |
| Homomeric Channels | ||
| ASIC1a | 0.44[1][2][3] | 100%[1] |
| ASIC2a | No effect[1][2][3] | - |
| ASIC3 | 2.1[1][2][3] | 100%[1] |
| Heteromeric Channels | ||
| ASIC1a+2a | 0.87[1][2][3] | Partial (44%)[1] |
| ASIC1a+3 | 0.79[1][2][3] | 100%[1] |
| ASIC2a+3 | 4.5[1][2][3] | Partial (51%)[1] |
The partial inhibition observed at heteromeric channels containing the ASIC2a subunit is likely due to stoichiometry-dependent binding of this compound.[1][4]
Experimental Protocols
The characterization of this compound's selectivity profile on rat ASIC subunits was primarily conducted using patch-clamp electrophysiology on recombinant expression systems.[1][4]
Cell Culture and Transfection
-
Cell Lines : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of ion channels.[5][6][7][8][9] These cell lines provide a low-background environment for studying the activity of specific ion channel subunits.
-
Transfection : Cells are transiently transfected with plasmids encoding the desired rat ASIC subunits (e.g., rASIC1a, rASIC2a, rASIC3) either individually to form homomeric channels or in combination for heteromeric channels.[7][9][10] Transfection reagents like Lipofectamine or polyethyleneimine (PEI) are typically used.[7][8] Successful transfection is often confirmed using a co-transfected fluorescent reporter gene (e.g., GFP).
Electrophysiological Recording
-
Whole-Cell Patch-Clamp : The whole-cell patch-clamp technique is employed to measure the ion currents flowing through the ASIC channels expressed on the cell membrane.[11][12]
-
Solutions :
-
Extracellular (Bath) Solution : Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2 to maintain a pH of 7.4.[11]
-
Intracellular (Pipette) Solution : Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with the pH adjusted to 7.2 with KOH.[11]
-
-
Recording Parameters :
-
Data Acquisition and Analysis :
-
The resulting inward currents are recorded and amplified.
-
To determine the IC50 of this compound, concentration-response curves are generated by applying increasing concentrations of the compound in the presence of an activating acidic stimulus.
-
The data are then fitted to the Hill equation to calculate the IC50 value.
-
Signaling Pathways and Mechanism of Action
ASICs are proton-gated cation channels that are activated by a drop in extracellular pH.[1][14][15] This activation leads to an influx of cations (primarily Na+ and to a lesser extent Ca2+), causing membrane depolarization and neuronal excitation.[16] This mechanism is crucial in various physiological and pathophysiological processes, including pain sensation.[2][3][17][18]
This compound acts as an inhibitor of specific ASIC subunits.[1][4] Unlike pore blockers such as amiloride, the inhibitory action of this compound is not voltage-dependent, suggesting that it binds to a site on the ASIC protein distinct from the channel pore.[1] The inhibition of ASIC1a and ASIC3 by this compound can be influenced by the concentration of H+ used for stimulation.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of ASIC channels. Its unique selectivity for rat ASIC1a and ASIC3 containing channels, coupled with its lack of activity at ASIC2a, allows for the targeted modulation of specific ASIC populations. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ASIC modulators.
References
- 1. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 6. Characterisation of a human acid-sensing ion channel (hASIC1a) endogenously expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transfecting Plasmid DNA into CHO-K1 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Design of Experiment in CHO and HEK transient transfection condition optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. evitria.com [evitria.com]
- 10. expressionsystems.com [expressionsystems.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proton and non-proton activation of ASIC channels | PLOS One [journals.plos.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of NS383 in Modulating Proton-Gated Currents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule NS383 and its role in modulating proton-gated currents, primarily through its interaction with Acid-Sensing Ion Channels (ASICs). ASICs are neuronal ion channels activated by extracellular protons and are implicated in a variety of physiological and pathological processes, including pain sensation, inflammation, and neurological diseases.[1][2] this compound has emerged as a potent and selective inhibitor of specific ASIC subtypes, making it a valuable tool for research and a potential lead compound for therapeutic development.[3][4]
Core Mechanism of Action: Selective Inhibition of ASIC Subunits
This compound functions as a potent inhibitor of proton-gated currents mediated by specific ASIC subunits.[1][3] Unlike the archetypical ASIC inhibitor amiloride, which acts as a pore blocker, this compound's mechanism is voltage-independent, suggesting it binds to a site distinct from the channel pore.[1] This indicates that this compound is not a direct channel blocker but rather an allosteric modulator or an inhibitor that binds to an external site on the channel protein.[1]
The key characteristic of this compound is its selectivity profile. It potently inhibits channels containing ASIC1a and/or ASIC3 subunits but is completely inactive at homomeric ASIC2a channels.[1][3][4]
-
Inhibited Subunits: Homomeric ASIC1a, homomeric ASIC3, and heteromeric ASIC1a+3 channels are strongly inhibited by this compound.[1][3]
-
Unaffected Subunits: Homomeric ASIC2a channels show no robust inhibition by this compound at concentrations up to 30 μM.[1]
-
Partial Inhibition: Heteromeric channels containing the ASIC2a subunit, such as ASIC1a+2a and ASIC2a+3, are only partially inhibited, likely due to stoichiometry-dependent binding of the compound.[1][3][4]
The inhibitory effect of this compound is also dependent on the concentration of protons used to activate the channel. The potency of this compound is highest at pH values closer to neutral, with its efficacy decreasing as the acidity of the stimulus increases.[1] This contrasts with amiloride, which shows consistent inhibition across a range of acidic pH values.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound on various rat ASIC subtypes, comparing its potency with the non-selective inhibitor amiloride.
Table 1: Inhibitory Potency (IC₅₀) of this compound on Rat ASIC Subtypes
| ASIC Subtype | This compound IC₅₀ (μM) | Maximum Inhibition |
|---|---|---|
| Homomeric ASIC1a | 0.44 - 0.61[1] | Full |
| Homomeric ASIC3 | 2.1 - 2.2[1][3] | Full |
| Homomeric ASIC2a | Inactive (>30 μM)[1][3] | None |
| Heteromeric ASIC1a+3 | 0.79[1] | Full |
| Heteromeric ASIC1a+2a | 0.87[1] | Partial (~44-51%)[1] |
| Heteromeric ASIC2a+3 | 4.5[1] | Partial (~44-51%)[1] |
Table 2: Comparative Profile of this compound and Amiloride
| Feature | This compound | Amiloride |
|---|---|---|
| Potency (IC₅₀) | Submicromolar to low micromolar (0.44 - 4.5 μM) for sensitive subunits[1] | 12 - 35 μM for ASIC1a, 2a, and 3[1] |
| Selectivity | Selective for ASIC1a and ASIC3-containing channels[1][3][4] | Non-selective |
| Voltage Dependence | No significant voltage dependence[1] | Strong voltage dependence (pore blocker)[1] |
| pH Dependence | Potency decreases with lower pH[1] | Inhibition is stable across a range of acidic pH[1] |
Experimental Protocols
The characterization of this compound's effects on proton-gated currents was primarily conducted using conventional whole-cell patch-clamp electrophysiology.[1][3]
3.1. Cell Preparation and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells were used for heterologous expression of ASIC subunits.[1]
-
Transfection: Cells were transiently transfected with cDNA constructs encoding the desired rat ASIC subunits (e.g., ASIC1a, ASIC2a, ASIC3) to form homomeric or heteromeric channels.[1]
3.2. Electrophysiological Recordings
-
Technique: Whole-cell patch-clamp configuration.
-
Voltage Clamp: The membrane potential was clamped at -60 mV.[1]
-
Pipettes: Glass microelectrodes with open-pipette resistances of 1.5–3.0 MΩ were used.[1]
-
Series Resistance: Amplifier series-resistance compensation was set to approximately 80% to minimize voltage-clamp errors.[1]
3.3. Rapid pH Application for Channel Activation
-
Method: A piezo-controlled double-barreled application pipette (θ-tube) was used to achieve rapid solution exchange around the patched cell (on a millisecond scale).[1]
-
Solutions: The cell was continuously perfused with a neutral extracellular solution (pH 7.4). To evoke proton-gated currents, the perfusion was rapidly switched to an acidic solution (pH ranging from 6.8 to 4.0).[1]
-
Compound Application: this compound or other test compounds were included in both the neutral and acidic solutions at the desired concentrations to measure their inhibitory effects.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of NS383 in Modulating Nociceptive Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nociception, the neural process of encoding noxious stimuli, is a critical physiological function that alerts organisms to potential or actual tissue damage. Pathological pain states, such as those arising from inflammation or nerve injury, often involve the sensitization of nociceptive pathways. Acid-sensing ion channels (ASICs) have emerged as key players in pain sensation, acting as detectors of extracellular proton fluctuations that are a hallmark of tissue injury and inflammation. This technical guide provides an in-depth exploration of the small molecule NS383, a potent and selective inhibitor of specific ASIC subunits. We will delve into the mechanism of action of this compound, its effects on nociceptive signaling, and present detailed experimental protocols for evaluating its analgesic properties in established preclinical pain models. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pain research and drug development.
Introduction to Nociceptive Signaling
The perception of pain is initiated by the activation of specialized sensory neurons known as nociceptors.[1] These neurons are equipped with a variety of receptors and ion channels that detect noxious thermal, mechanical, and chemical stimuli.[2] The process of nociception can be broadly divided into four stages: transduction, transmission, modulation, and perception.
-
Transduction: The conversion of a noxious stimulus into an electrical signal (action potential) at the peripheral terminals of nociceptors.[3]
-
Transmission: The propagation of this electrical signal along the nociceptive afferent fibers to the spinal cord and then to higher brain centers.
-
Modulation: The alteration of the nociceptive signal at various points along the pain pathway, which can either amplify or suppress the pain signal.
-
Perception: The subjective experience of pain, which is the result of the brain's processing of the nociceptive information.
A key molecular mechanism in the transduction of pain signals, particularly in the context of inflammation and tissue injury, is the activation of acid-sensing ion channels (ASICs).
Acid-Sensing Ion Channels (ASICs) in Nociception
ASICs are a family of proton-gated cation channels that are widely expressed in the central and peripheral nervous systems.[4][5][6] They are members of the epithelial sodium channel/degenerin (ENaC/DEG) superfamily.[6] To date, six ASIC subunits have been identified: ASIC1a, ASIC1b, ASIC2a, ASIC2b, ASIC3, and ASIC4.[6] These subunits can form both homomeric and heteromeric channels, leading to a diversity of channel properties.
In the context of pain, ASICs are crucial as they are activated by the decrease in extracellular pH that accompanies tissue damage, inflammation, and ischemia.[7] The activation of ASICs on nociceptor terminals leads to a depolarizing influx of cations (primarily Na+ and, in the case of ASIC1a-containing channels, Ca2+), which can trigger the generation of action potentials and the transmission of a pain signal.[7] Different ASIC subunits are implicated in various aspects of pain signaling:
-
ASIC1a: Widely expressed in the central and peripheral nervous systems and is involved in the processing of noxious stimuli and central sensitization.[7]
-
ASIC3: Predominantly found in sensory neurons and is a key player in inflammatory pain.[7][8]
Given their central role in acid-induced nociception, ASICs represent a promising therapeutic target for the development of novel analgesics.
This compound: A Selective ASIC Inhibitor
This compound is a novel small molecule that has been identified as a potent and selective inhibitor of acid-sensing ion channels containing 1a and 3 subunits.[4][5] Its selectivity profile makes it a valuable tool for investigating the specific roles of these ASIC subunits in pain pathophysiology and a potential candidate for therapeutic development.
Mechanism of Action
This compound exerts its effects by directly inhibiting the H+-activated currents of specific ASIC subunit compositions. It shows submicromolar potency for rat homomeric ASIC1a and ASIC3, as well as heteromeric ASIC1a+3 channels.[4][5] Notably, this compound is inactive at homomeric ASIC2a channels.[4][5] This selective inhibition of ASIC1a and ASIC3-containing channels is believed to underlie its analgesic effects by preventing the depolarization of nociceptors in response to tissue acidosis.
This compound Mechanism of Action
Quantitative Data
The inhibitory potency of this compound has been characterized using patch-clamp electrophysiology. The following tables summarize the IC50 values for this compound against various rat and human ASIC subunit combinations.
| Rat ASIC Subunit | IC50 (µM) |
| ASIC1a | 0.61 |
| ASIC3 | 2.2 |
| ASIC1a+3 | 0.79 |
| ASIC2a | Inactive |
| ASIC1a+2a | Partially Inhibited |
| ASIC2a+3 | Partially Inhibited |
Data sourced from Munro et al., 2016.[4]
| Human ASIC Subunit | IC50 (µM) |
| ASIC1a | 0.12 |
| ASIC2a | No Effect |
| ASIC3 | No Effect |
| ASIC1a+2a | 0.33 |
| ASIC1a+3 | 0.69 |
| ASIC2a+3 | No Effect |
Data sourced from Tocris Bioscience.[8]
Experimental Protocols for In Vivo Assessment
The analgesic efficacy of this compound has been demonstrated in several preclinical models of pain. Below are detailed methodologies for three key experiments.
Rat Formalin Test
The formalin test is a model of tonic chemical pain that produces a biphasic nociceptive response.[9][10] The early phase (Phase 1) is due to direct activation of nociceptors, while the late phase (Phase 2) involves central sensitization and inflammation.[9]
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Acclimation: Animals are habituated to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: this compound (10-60 mg/kg), a vehicle control, or a reference analgesic is administered intraperitoneally (i.p.) 60-120 minutes prior to formalin injection.[4]
-
Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[4][11]
-
Observation: Immediately after injection, the rat is placed in an observation chamber. The amount of time the animal spends flinching, licking, or biting the injected paw is recorded for up to 60 minutes.
-
Data Analysis: The nociceptive behaviors are quantified for Phase 1 (0-10 minutes) and Phase 2 (10-60 minutes) post-injection.[4]
Rat Formalin Test Workflow
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory hyperalgesia.[12]
Protocol:
-
Animals: Male Sprague-Dawley rats (180-220 g) are used.
-
Induction of Inflammation: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the rat's hind paw.[13]
-
Pain Assessment: Mechanical hyperalgesia is assessed 24 hours post-CFA injection using von Frey filaments. The paw withdrawal threshold is determined.
-
Drug Administration: this compound (10-60 mg/kg), a vehicle control, or a reference analgesic is administered i.p.
-
Post-Drug Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration (e.g., 60-120 minutes).
-
Data Analysis: The change in paw withdrawal threshold before and after drug administration is calculated.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of peripheral neuropathic pain.[14][15]
Protocol:
-
Animals: Male Sprague-Dawley rats (180-250 g) are used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve.[16] The incision is then closed.
-
Pain Development: Animals are allowed to recover, and neuropathic pain symptoms typically develop over several days.
-
Pain Assessment: Mechanical allodynia is assessed using von Frey filaments, determining the paw withdrawal threshold. This is typically done 7-14 days post-surgery.
-
Drug Administration: this compound (10-60 mg/kg), a vehicle control, or a reference analgesic is administered i.p.
-
Post-Drug Assessment: Paw withdrawal thresholds are reassessed at various time points after drug administration.
-
Data Analysis: The change in paw withdrawal threshold before and after drug administration is calculated.
Summary and Future Directions
This compound is a valuable pharmacological tool for elucidating the role of ASIC1a and ASIC3-containing channels in nociceptive signaling. Its ability to reverse inflammatory and neuropathic hyperalgesia in preclinical models highlights the therapeutic potential of targeting these specific ASIC subunits.[4][5] Further research should focus on the central versus peripheral sites of action of this compound and its potential for development as a novel non-opioid analgesic. The detailed protocols provided herein offer a framework for the continued investigation of this compound and other ASIC modulators in the context of pain research.
References
- 1. Nociceptors: the sensors of the pain pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Nociceptive Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Acid sensing ion channels and acid nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. Acid-sensing ion channels (ASICs): pharmacology and implication in pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-Sensing Ion Channels and nociception in the peripheral and central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. Chronic Constriction Injury Model [bio-protocol.org]
Foundational Research on NS383: A Novel Analgesic Targeting Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on NS383, a small molecule inhibitor of Acid-Sensing Ion Channels (ASICs) with demonstrated efficacy in rodent models of inflammatory and neuropathic pain. The data presented herein summarizes its mechanism of action, selectivity, and dose-dependent analgesic effects, offering a core resource for professionals in pain research and drug development.
Executive Summary
This compound is a potent and selective inhibitor of specific Acid-Sensing Ion Channel (ASIC) subunits, which are key players in pain transduction.[1][2][3] Preclinical studies have demonstrated that systemic administration of this compound significantly attenuates nociceptive behaviors in rat models of both inflammatory and neuropathic pain.[1][2][3] Notably, this compound exhibits a favorable safety profile, with a clear separation between analgesic doses and those causing motor impairment.[1][2][3] This positions this compound as a promising non-opioid therapeutic candidate for further investigation.
Mechanism of Action and Selectivity
This compound exerts its analgesic effects by inhibiting the activity of ASICs, which are proton-gated cation channels involved in pain signaling.[1][2][3] The inhibitory activity of this compound is selective for specific ASIC subunits.
Signaling Pathway of ASIC Activation and this compound Inhibition
The following diagram illustrates the proposed signaling pathway. Tissue acidosis, characterized by an increase in extracellular protons (H+), activates ASIC channels on nociceptive neurons. This activation leads to cation influx, membrane depolarization, and the generation of action potentials that transmit pain signals. This compound selectively blocks this process at ASIC1a and ASIC3-containing channels.
Caption: Mechanism of this compound action on ASIC-mediated pain signaling.
Quantitative Inhibitory Profile
The inhibitory potency of this compound was determined using patch-clamp electrophysiology on cloned rat ASIC subunits. The half-maximal inhibitory concentration (IC50) values are summarized below.
| ASIC Subunit Composition | IC50 (μM) | Activity Status |
| Homomeric ASIC1a | 0.61 - 2.2 | Active |
| Homomeric ASIC3 | 0.61 - 2.2 | Active |
| Heteromeric ASIC1a+3 | 0.61 - 2.2 | Active |
| Homomeric ASIC2a | - | Inactive |
| Heteromeric ASIC1a+2a | - | Partially Inhibited |
| Heteromeric ASIC2a+3 | - | Partially Inhibited |
| Table 1: Inhibitory Potency and Selectivity of this compound on Rat ASIC Subunits.[1][2][3] |
Preclinical Efficacy in Pain Models
This compound has been evaluated in multiple rat models of pain, demonstrating dose-dependent analgesic effects. The efficacy of this compound was compared to other analgesics, including amiloride (another ASIC inhibitor), acetaminophen, and morphine.[1][2]
Comparative Analgesic Dosing
The following table summarizes the effective intraperitoneal (i.p.) dose ranges for this compound and comparator compounds in attenuating nocifensive behaviors in rat pain models.
| Compound | Dose Range (mg/kg, i.p.) |
| This compound | 10 - 60 |
| Amiloride | 50 - 200 |
| Acetaminophen | 100 - 400 |
| Morphine | 3 - 10 |
| Table 2: Effective Doses of this compound and Comparators in Rat Pain Models.[1][2][3] |
Experimental Protocols
The foundational research on this compound utilized standard, validated preclinical methodologies to assess its pharmacological properties.
Experimental Workflow Overview
The research followed a logical progression from in vitro characterization to in vivo efficacy testing.
Caption: High-level experimental workflow for this compound evaluation.
In Vitro Electrophysiology
-
Method: Patch-clamp electrophysiology was used to measure H+-activated currents in cells expressing cloned rat ASIC subunits.[1][2]
-
Protocol:
-
Mammalian cells were transfected with DNA encoding specific rat ASIC subunits (ASIC1a, ASIC2a, ASIC3) or combinations for heteromeric channels.
-
Whole-cell patch-clamp recordings were performed.
-
A rapid perfusion system was used to apply a low pH solution (e.g., pH 6.0) to activate the ASIC channels, evoking an inward current.
-
This compound was co-applied at various concentrations with the acidic solution to determine its inhibitory effect on the current amplitude.
-
Concentration-response curves were generated to calculate the IC50 values for each subunit combination.
-
In Vivo Behavioral Pain Models
This compound's analgesic properties were evaluated in four distinct rat behavioral models of pain.[1][2]
-
Rat Formalin Test:
-
Purpose: Models acute and tonic pain.
-
Protocol: A dilute formalin solution is injected into the plantar surface of the rat's hind paw. This induces a biphasic nocifensive response: an early, acute phase (Phase I) followed by a later, tonic phase (Phase II) reflecting inflammatory processes. The time spent licking or biting the injected paw is quantified as a measure of pain. This compound or a comparator drug is administered systemically (i.p.) prior to the formalin injection.
-
-
Complete Freund's Adjuvant (CFA) Model:
-
Purpose: Models inflammatory pain and hyperalgesia.
-
Protocol: CFA is injected into the rat's hind paw, inducing a localized and persistent inflammation, swelling, and hypersensitivity to thermal and mechanical stimuli.[1] Twenty-four hours post-CFA injection, baseline pain responses (e.g., paw withdrawal latency to a heat source or withdrawal threshold to mechanical pressure) are measured. This compound is then administered, and pain responses are re-evaluated at set time points to determine the reversal of hyperalgesia.[1]
-
-
Chronic Constriction Injury (CCI) Model:
-
Purpose: Models neuropathic pain.
-
Protocol: The sciatic nerve in one leg is loosely ligated, leading to the development of mechanical hypersensitivity (allodynia) over several days.[1] Once neuropathic pain behaviors are established, this compound is administered, and the withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) is measured to assess the reversal of mechanical allodynia.
-
Safety and Tolerability
A critical aspect of the preclinical evaluation of this compound was its safety profile relative to its analgesic efficacy. In contrast to acetaminophen and morphine, motor function in rats was unaffected by this compound at doses at least 8-fold greater than those that were effective in the pain models.[1][2][3] This suggests a wide therapeutic window. Furthermore, while the other ASIC inhibitor, amiloride, showed analgesic properties, its effective doses were found to be toxic.[1][2][3]
Caption: Therapeutic window comparison for this compound and Amiloride.
Conclusions and Future Directions
The foundational research on this compound identifies it as a potent and selective inhibitor of ASIC1a and ASIC3 channels.[1][2] It demonstrates significant, dose-dependent efficacy in reversing both inflammatory and neuropathic hyperalgesia in rodent models.[1] With a benign tolerability profile and a wide therapeutic window, this compound represents a promising non-opioid analgesic candidate.[1][2] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, investigation in other pain models, and eventual progression toward clinical trials to validate these preclinical findings in human subjects.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NS383 in In Vivo Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS383 is a potent and selective small molecule inhibitor of Acid-Sensing Ion Channels (ASICs), specifically targeting subunits ASIC1a and ASIC3.[1][2][3] These channels are key players in the pathophysiology of pain, particularly in conditions of tissue acidosis that accompany inflammation and nerve injury.[4][5] Extracellular protons (H+) activate ASICs, leading to neuronal depolarization and the sensation of pain. In neuropathic pain states, the expression and activity of ASICs are often upregulated, contributing to peripheral and central sensitization. This compound offers a targeted therapeutic approach by blocking the activity of ASIC1a and ASIC3, thereby reducing neuronal hyperexcitability and alleviating pain-like behaviors in preclinical models.[1][2]
These application notes provide a comprehensive overview of the use of this compound in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats, including detailed experimental protocols and expected outcomes.
Mechanism of Action
This compound selectively inhibits H+-activated currents mediated by homomeric ASIC1a, homomeric ASIC3, and heteromeric ASIC1a+3 channels with submicromolar potency.[1][2] It displays significantly lower activity at other ASIC subtypes, such as ASIC2a.[1][2] The inhibition of ASIC1a and ASIC3 in peripheral sensory neurons is believed to be the primary mechanism for its analgesic effect in neuropathic pain. By blocking these channels, this compound prevents the influx of cations (Na+ and Ca2+) that leads to membrane depolarization and the generation of action potentials in nociceptive neurons. This, in turn, reduces the transmission of pain signals to the central nervous system and mitigates the development of central sensitization.[6]
Signaling Pathway of ASIC1a/ASIC3 in Neuropathic Pain and Inhibition by this compound
References
- 1. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Sensitization: A Generator of Pain Hypersensitivity by Central Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS383 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS383 is a potent and selective small molecule inhibitor of Acid-Sensing Ion Channels (ASICs), specifically targeting subtypes containing ASIC1a and ASIC3 subunits.[1][2][3] It has demonstrated efficacy in reversing inflammatory and neuropathic hyperalgesia in preclinical models, making it a valuable tool for pain research.[1][2][4] Patch-clamp electrophysiology is the definitive method for characterizing the inhibitory effects of this compound on ASIC-mediated currents. These application notes provide detailed protocols and guidelines for utilizing this compound in patch-clamp studies to investigate its mechanism of action and pharmacological properties.
Mechanism of Action
This compound selectively blocks proton-gated currents mediated by specific ASIC subtypes.[1][2] ASICs are cation channels activated by extracellular acidification, leading to neuronal depolarization.[4] By inhibiting these channels, this compound can reduce the excitability of neurons involved in pain signaling. The inhibitory effect of this compound is concentration-dependent, and its unique selectivity profile makes it a more specific tool compared to broader-spectrum ASIC blockers like amiloride.[1]
Data Presentation
Inhibitory Potency of this compound on Rodent and Human ASIC Subtypes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for various rat and human ASIC subtypes as determined by patch-clamp electrophysiology.
| Channel Subtype | Species | IC50 (µM) | Reference |
| Homomeric Channels | |||
| ASIC1a | Rat | 0.44 | [1] |
| ASIC1a | Human | 0.12 | |
| ASIC2a | Rat | No robust inhibition | [1] |
| ASIC2a | Human | No effect | |
| ASIC3 | Rat | 2.1 | [1] |
| ASIC3 | Human | No effect | |
| Heteromeric Channels | |||
| ASIC1a+3 | Rat | 0.61 - 0.79 | [1][2] |
| ASIC1a+3 | Human | 0.69 | |
| ASIC1a+2a | Rat | 0.87 (partial inhibition) | |
| ASIC1a+2a | Human | 0.33 | |
| ASIC2a+3 | Rat | 4.5 (partial inhibition) | |
| ASIC2a+3 | Human | No effect |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of ASIC Currents in Cultured Cells
This protocol describes the methodology for recording proton-activated currents from a cell line heterologously expressing a specific ASIC subtype (e.g., CHO or HEK-293 cells transfected with rat or human ASIC1a).
1. Cell Preparation:
-
Culture cells expressing the ASIC subtype of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution.
2. Solutions:
-
External Solution (pH 7.4):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH.
-
-
Internal Solution (Pipette Solution):
-
140 mM KCl
-
1 mM MgCl₂
-
10 mM EGTA
-
10 mM HEPES
-
4 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.3 with KOH.
-
-
Acidic External Solution (e.g., pH 6.0):
-
Same composition as the external solution, but with MES replacing HEPES and the pH adjusted to the desired acidic value (e.g., 6.0) with HCl.
-
-
This compound Stock Solution:
-
Prepare a 10-100 mM stock solution of this compound in DMSO. Store at -20°C.[5] Dilute to the final desired concentration in the acidic external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.
-
3. Recording Procedure:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.[6][7]
-
Hold the membrane potential at -60 mV or -70 mV.[6]
-
To elicit an ASIC current, rapidly switch the perfusion from the pH 7.4 external solution to the acidic (e.g., pH 6.0) external solution for a few seconds.
-
After establishing a stable baseline of acid-evoked currents, apply the acidic external solution containing the desired concentration of this compound.
-
Record the current in the presence of this compound.
-
To determine the concentration-response relationship, apply a range of this compound concentrations.
-
Washout is performed by perfusing with the acidic external solution without the compound.
4. Data Analysis:
-
Measure the peak amplitude of the inward current evoked by the acidic solution in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Fit the concentration-response data with a Hill equation to determine the IC50 value.
Protocol 2: Characterizing this compound Effects on Acutely Dissociated Neurons
This protocol is for studying the effect of this compound on native ASIC currents in neurons (e.g., dorsal root ganglion (DRG) neurons), which are relevant for pain studies.
1. Cell Preparation:
-
Acutely dissociate neurons from the tissue of interest (e.g., rodent DRG) using enzymatic and mechanical methods.
-
Plate the dissociated neurons on coated coverslips and allow them to adhere.
2. Solutions:
-
Use the same external, internal, and acidic solutions as described in Protocol 1.
3. Recording Procedure:
-
Follow the whole-cell patch-clamp recording procedure as outlined in Protocol 1.
-
Given that native neurons can express multiple types of ion channels, it may be necessary to include other channel blockers (e.g., tetrodotoxin to block voltage-gated sodium channels) in the external solution to isolate the ASIC currents.
4. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound on the native ASIC currents.
Mandatory Visualizations
Caption: Workflow for assessing this compound inhibition of ASIC channels.
Caption: this compound blocks ASIC channels to reduce pain signaling.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 309711-59-9|DC Chemicals [dcchemicals.com]
- 4. tandfonline.com [tandfonline.com]
- 5. xcessbio.com [xcessbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
Application of NS383 in Complete Freund's Adjuvant (CFA)-Inflamed Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation and associated pain are significant challenges in drug discovery and development. The Complete Freund's Adjuvant (CFA)-induced inflammation model in rodents is a widely used and robust preclinical model for studying the pathogenesis of chronic inflammatory pain and for evaluating the efficacy of novel analgesic and anti-inflammatory compounds. NS383 is a small molecule inhibitor of acid-sensing ion channels (ASICs), specifically targeting ASIC1a and ASIC3 subunits. These channels are implicated in pain sensation, particularly in the context of tissue acidosis which is a hallmark of inflammation. This document provides detailed application notes and protocols for the use of this compound in CFA-inflamed models.
Mechanism of Action of this compound in Inflammation
This compound is a potent and selective inhibitor of rat ASIC1a and ASIC3 subunits, with IC50 values in the low micromolar range. It shows little to no activity at homomeric ASIC2a channels. In the context of CFA-induced inflammation, tissue damage and the subsequent immune response lead to a localized drop in pH (acidosis) and the release of various inflammatory mediators. This acidic environment activates ASICs on nociceptive sensory neurons, contributing to the generation and transmission of pain signals. By blocking ASIC1a and ASIC3, this compound is thought to attenuate the excitability of these neurons, thereby reducing inflammatory pain, including thermal and mechanical hyperalgesia.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammation in Rats
This protocol describes the induction of localized, chronic inflammation in the hind paw of rats using CFA.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
1 mL syringes with 27-gauge needles
-
Betadine and 70% ethanol for sterilization
Procedure:
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats (200-250 g) in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats using isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
CFA Injection:
-
Thoroughly vortex the CFA vial to ensure a uniform suspension of mycobacteria.
-
Draw 100 µL of the CFA emulsion into a 1 mL syringe fitted with a 27-gauge needle.
-
Clean the plantar surface of the left hind paw with betadine followed by 70% ethanol.
-
Carefully insert the needle into the plantar surface of the paw and inject 100 µL of CFA.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring: Monitor the animals for recovery from anesthesia. The injected paw will typically show signs of inflammation (edema, erythema) within hours, which will persist for several days to weeks.
-
Sham Control: For the control group, inject 100 µL of sterile saline into the left hind paw using the same procedure.
Administration of this compound
This compound is typically administered systemically, for example, via intraperitoneal (i.p.) injection.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline, DMSO, or a specific formulation as per the manufacturer's instructions)
-
1 mL syringes with appropriate gauge needles for i.p. injection
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute the stock solution to the desired final concentrations for injection. The reported effective dose range for this compound in rats is 10-60 mg/kg.
-
Administration:
-
Administer this compound or the vehicle control via intraperitoneal injection.
-
The timing of administration will depend on the study design (e.g., prophylactic or therapeutic). For therapeutic evaluation, this compound is typically administered after the establishment of inflammation (e.g., 24 hours post-CFA injection).
-
The volume of injection should be calculated based on the animal's body weight (e.g., 5 mL/kg).
-
Assessment of Inflammatory Pain
a. Measurement of Paw Edema (Paw Volume)
Paw edema is a measure of the inflammatory response.
Apparatus:
-
Plethysmometer
Procedure:
-
Measure the paw volume of the CFA-injected and contralateral paws before CFA injection (baseline) and at various time points after CFA injection and this compound treatment (e.g., 2, 4, 24, 48, 72 hours).
-
Gently immerse the rat's paw into the measuring chamber of the plethysmometer up to a defined anatomical mark (e.g., the lateral malleolus).
-
The instrument will measure the volume of displaced water, which corresponds to the paw volume.
-
Calculate the change in paw volume (Δ volume) by subtracting the baseline volume from the post-treatment volume.
b. Assessment of Mechanical Allodynia
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of inflammatory pain.
Apparatus:
-
Von Frey filaments of varying calibrated forces (in grams).
-
Elevated mesh platform.
Procedure:
-
Acclimate the rats to the testing environment by placing them in individual Plexiglas chambers on the mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is a sharp withdrawal of the paw.
-
The mechanical withdrawal threshold is the lowest force that elicits a withdrawal response in at least 50% of the applications (using the up-down method).
-
Assess the mechanical withdrawal threshold before and after CFA injection and at different time points after this compound administration.
c. Assessment of Thermal Hyperalgesia
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
Apparatus:
-
Plantar test apparatus (Hargreaves' test).
-
Plexiglas chambers.
Procedure:
-
Acclimate the rats to the testing apparatus by placing them in the Plexiglas chambers on the glass floor for 15-20 minutes.
-
A focused beam of radiant heat is applied to the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Measure the PWL before and after CFA injection and at various time points following this compound treatment.
Data Presentation
While the primary literature indicates that this compound dose-dependently reverses inflammatory hyperalgesia in CFA-inflamed rats, specific quantitative data from the key publication by Munro et al. (2016) was not publicly accessible at the time of this writing. The following tables are structured to present such data once obtained.
Table 1: Effect of this compound on CFA-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Change in Paw Volume (mL) at 4 hours post-treatment | % Inhibition of Edema |
| Vehicle Control | - | Data not available | - |
| This compound | 10 | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available |
| This compound | 60 | Data not available | Data not available |
| Positive Control (e.g., Indomethacin) | 5 | Data not available | Data not available |
Table 2: Effect of this compound on CFA-Induced Mechanical Allodynia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Withdrawal Threshold (g) at 2 hours post-treatment | % Reversal of Allodynia |
| Vehicle Control | - | Data not available | - |
| This compound | 10 | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available |
| This compound | 60 | Data not available | Data not available |
| Positive Control (e.g., Gabapentin) | 100 | Data not available | Data not available |
Table 3: Effect of this compound on CFA-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) at 2 hours post-treatment | % Reversal of Hyperalgesia |
| Vehicle Control | - | Data not available | - |
| This compound | 10 | Data not available | Data not available |
| This compound | 30 | Data not available | Data not available |
| This compound | 60 | Data not available | Data not available |
| Positive Control (e.g., Morphine) | 3 | Data not available | Data not available |
Visualizations
Conclusion
The CFA-induced inflammation model is a valuable tool for assessing the anti-inflammatory and analgesic properties of novel compounds. This compound, as a selective inhibitor of ASIC1a and ASIC3, demonstrates potential as a therapeutic agent for inflammatory pain. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound in this model. Further studies are warranted to fully elucidate its efficacy and to obtain detailed quantitative data on its effects on paw edema, mechanical allodynia, and thermal hyperalgesia.
Application Notes and Protocols for NS383 in Hyperalgesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NS383, a selective inhibitor of Acid-Sensing Ion Channels (ASICs), to investigate the role of ASICs in hyperalgesia. The following sections detail the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Introduction to this compound and ASICs in Hyperalgesia
Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels that are activated by extracellular acidosis, a common feature of tissue injury, inflammation, and ischemia. Their activation contributes to pain signaling and the development of hyperalgesia, an increased sensitivity to pain. Several ASIC subunits have been identified, with ASIC1a and ASIC3 being prominently implicated in pain perception. Tissue injury and inflammation can lead to an increased expression of ASICs, further contributing to hyperalgesia.
This compound is a novel small molecule inhibitor of ASICs with a distinct pharmacological profile. It selectively inhibits channels containing ASIC1a and ASIC3 subunits, making it a valuable tool for dissecting the specific roles of these subunits in various pain states. Unlike non-selective inhibitors like amiloride, this compound offers greater specificity, and in contrast to some analgesics like morphine, it does not appear to affect motor function at effective doses.
Mechanism of Action of this compound
This compound is not a pore blocker of the ASIC channel. Its selective inhibition of ASIC1a and ASIC3 subunits, with little to no activity at homomeric ASIC2a channels, suggests a binding site distinct from other known ASIC inhibitors. This selectivity allows for the targeted investigation of the contribution of ASIC1a- and ASIC3-containing channels to nociceptive signaling.
Quantitative Data: Efficacy of this compound
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on various ASIC subunits and its in vivo efficacy in rodent models of hyperalgesia.
Table 1: In Vitro Inhibition of Rat ASIC Subunits by this compound
| ASIC Subunit Composition | IC50 Value (µM) |
| Homomeric ASIC1a | 0.61 - 2.2 |
| Homomeric ASIC3 | 0.61 - 2.2 |
| Heteromeric ASIC1a+3 | 0.61 - 2.2 |
| Homomeric ASIC2a | Inactive |
| Heteromeric ASIC1a+2a | Partially inhibited |
| Heteromeric ASIC2a+3 | Partially inhibited |
Data sourced from patch-clamp electrophysiological studies.
Table 2: In Vivo Efficacy of this compound in Rat Models of Pain and Hyperalgesia
| Pain Model | This compound Dosage (mg/kg, i.p.) | Effect | Comparison Drugs (mg/kg, i.p.) |
| Rat Formalin Test | 10 - 60 | Dose-dependently attenuated nocifensive behaviors | Amiloride (50-200), Acetaminophen (100-400), Morphine (3-10) |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia | 10 - 60 | Reversed pathological inflammatory hyperalgesia | Amiloride (50-200), Acetaminophen (100-400), Morphine (3-10) |
| Chronic Constriction Injury (CCI) Model of Neuropathic Pain | 10 - 60 | Reversed mechanical hypersensitivity | Amiloride (50-200), Acetaminophen (100-400), Morphine (3-10) |
Data sourced from behavioral studies in rats.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involving ASICs in hyperalgesia and the mechanism of action for this compound.
Caption: Role of ASICs in Hyperalgesia and Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the role of ASICs in hyperalgesia using this compound.
In Vivo Model of Inflammatory Hyperalgesia: Complete Freund's Adjuvant (CFA) Model
This protocol describes the induction of inflammatory hyperalgesia using CFA in rats and the assessment of the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments, electronic von Frey)
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves' plantar test)
Procedure:
-
Baseline Measurements: Acclimatize rats to the testing environment for at least 30 minutes. Measure baseline mechanical and thermal withdrawal thresholds for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the right hind paw.
-
Post-CFA Measurements: At 24 hours post-CFA injection, re-measure mechanical and thermal withdrawal thresholds to confirm the development of hyperalgesia.
-
Drug Administration: Administer this compound (10-60 mg/kg) or vehicle intraperitoneally (i.p.).
-
Post-Drug Measurements: Measure mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 90, 120 minutes) to assess the analgesic effect of this compound.
Caption: Experimental Workflow for CFA-Induced Hyperalgesia Model.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) Model
This protocol outlines the CCI model in rats to induce neuropathic pain and evaluate the efficacy of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
4-0 chromic gut sutures
-
Surgical instruments
-
This compound
-
Vehicle
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Baseline Measurements: Acclimatize rats and measure baseline mechanical withdrawal thresholds.
-
Surgical Procedure: Anesthetize the rat. Expose the sciatic nerve of the right hind limb and place four loose ligatures of chromic gut suture around the nerve.
-
Post-Surgery Recovery: Allow the animals to recover for 7-14 days for the development of neuropathic pain.
-
Post-CCI Measurements: Confirm the development of mechanical allodynia by measuring withdrawal thresholds.
-
Drug Administration: Administer this compound (10-60 mg/kg, i.p.) or vehicle.
-
Post-Drug Measurements: Assess mechanical withdrawal thresholds at various time points after drug administration.
In Vitro Electrophysiology: Patch-Clamp Recording
This protocol provides a general outline for characterizing the inhibitory effect of this compound on ASIC currents in cultured dorsal root ganglion (DRG) neurons or transfected cell lines.
Materials:
-
Primary culture of DRG neurons or a cell line expressing specific rat ASIC subunits (e.g., CHO, HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
External solution (e.g., HEPES-buffered saline, pH 7.4)
-
Internal solution (e.g., CsF-based solution)
-
Acidic external solution (e.g., pH 6.0) to activate ASICs
-
This compound stock solution
Procedure:
-
Cell Preparation: Prepare cultured DRG neurons or transfected cells for patch-clamp recording.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.
-
Elicit ASIC Currents: Perfuse the cell with the acidic external solution to evoke an inward current mediated by ASICs.
-
Application of this compound: After obtaining a stable baseline of acid-evoked currents, co-apply the acidic solution with varying concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the ASIC currents in the absence and presence of this compound. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.
Conclusion
This compound is a potent and selective inhibitor of ASIC1a and ASIC3 channels, demonstrating significant analgesic effects in preclinical models of inflammatory and neuropathic pain. Its favorable pharmacological profile makes it a valuable research tool for elucidating the contribution of specific ASIC subunits to pain and hyperalgesia, and a potential lead compound for the development of novel analgesics. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of pain pathophysiology.
Application Notes and Protocols: Experimental Design for NS383 in Chronic Constriction Injury (CCI) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve injury, remains a significant clinical challenge with a pressing need for effective therapeutics. The chronic constriction injury (CCI) model in rodents is a widely utilized and validated preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1][2][3][4] Acid-sensing ion channels (ASICs), particularly subunits 1a and 3, have emerged as promising therapeutic targets due to their role in pain signaling.[5][6]
NS383 is a novel small molecule that potently and selectively inhibits acid-sensing ion channels containing 1a and/or 3 subunits.[5][7] This document provides detailed application notes and protocols for designing and conducting experiments to evaluate the efficacy of this compound in the CCI model of neuropathic pain in rats. The protocols outlined below cover the surgical procedure for inducing CCI, behavioral testing for assessing pain, and a framework for evaluating the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound is an ASIC blocker with selectivity for specific subunit compositions.[8] It inhibits H+-activated currents in rat homomeric ASIC1a and ASIC3, as well as heteromeric ASIC1a+3 channels.[5][7] Notably, it is inactive at homomeric ASIC2a channels.[5][7] This selective inhibition of ASIC1a and ASIC3 is thought to underlie its analgesic properties by modulating pain signals in both peripheral and central pain pathways.[5][7]
Data Presentation
Table 1: In Vitro Potency of this compound on Rat ASIC Subtypes
| ASIC Subtype | IC50 (μM) |
| ASIC1a | 0.61 - 2.2 |
| ASIC3 | 0.61 - 2.2 |
| ASIC1a+3 | 0.61 - 2.2 |
| ASIC2a | Inactive |
| ASIC1a+2a | Partial Inhibition |
| ASIC2a+3 | Partial Inhibition |
| Data compiled from studies characterizing the inhibitory effects of this compound on various rat acid-sensing ion channel subtypes.[5][7] |
Table 2: Efficacy of this compound in a Rat CCI Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, i.p.) | Route of Administration | Outcome Measure | Result |
| Vehicle | - | i.p. | Mechanical Hypersensitivity | No change |
| This compound | 10 | i.p. | Mechanical Hypersensitivity | Dose-dependent reversal |
| This compound | 30 | i.p. | Mechanical Hypersensitivity | Dose-dependent reversal |
| This compound | 60 | i.p. | Mechanical Hypersensitivity | Dose-dependent reversal |
| Morphine (Positive Control) | 3 - 10 | i.p. | Mechanical Hypersensitivity | Dose-dependent reversal |
| Summary of in vivo data demonstrating the dose-dependent effect of this compound on mechanical hypersensitivity in rats with chronic constriction injury.[5][7] |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Protocol
This protocol describes the induction of neuropathic pain in rats via loose ligation of the sciatic nerve.[1][2][4][9][10]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (sterile)
-
4-0 chromic gut or silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is reached.
-
Shave the lateral surface of the thigh of the desired hind limb.
-
Clean the surgical area with an antiseptic solution.
-
Make a small skin incision on the lateral thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the sciatic trifurcation, loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow. A brief twitch of the limb should be observed.[4]
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines, though for pain studies, analgesics may be withheld.[9]
-
Allow the animals to recover on a heating pad until they regain consciousness. House animals in groups with extra bedding.[9]
-
Monitor the animals daily for signs of distress and wound healing. Wound clips should be removed 7-10 days post-surgery.[9]
-
Behavioral testing can typically commence 3-7 days post-surgery, allowing for the development of neuropathic pain.[9]
Assessment of Mechanical Allodynia: Von Frey Test
This protocol details the measurement of mechanical withdrawal thresholds to assess tactile allodynia, a key feature of neuropathic pain.[11][12][13][14]
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment and apparatus for at least 15-30 minutes for 2-3 days before the first test day.
-
Place the rat in a testing chamber on the elevated mesh platform.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.
-
Begin with a filament of lower force and apply it with enough pressure to cause a slight bend for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if a positive response is observed, the next filament applied will be of lower force. If no response is observed, a filament of higher force is applied.
-
The pattern of responses is used to calculate the 50% withdrawal threshold.
-
Repeat the procedure for the contralateral paw, which serves as an internal control.
-
Administer this compound (10-60 mg/kg, i.p.) or vehicle and perform the von Frey test at predetermined time points (e.g., 30, 60, 90, 120 minutes) after administration to assess the drug's effect.
Mandatory Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.
Experimental Workflow for Evaluating this compound in the CCI Model
Caption: Experimental workflow for this compound evaluation in the CCI model.
Logical Relationships in Experimental Design
Caption: Logical relationships in the this compound experimental design.
References
- 1. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 5. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS 383 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 13. A behavioral model for peripheral neuropathy produced in rat's tail by inferior caudal trunk injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ojs.ikm.mk [ojs.ikm.mk]
Application Notes & Protocols for Measuring NS383 Efficacy in Reversing Mechanical Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NS383, a selective inhibitor of Acid-Sensing Ion Channels (ASICs), for the reversal of mechanical hypersensitivity in preclinical models of neuropathic and inflammatory pain.[1][2][3] Detailed protocols for in vivo assessment and data presentation are included to ensure robust and reproducible experimental outcomes.
Introduction to this compound and Mechanical Hypersensitivity
Mechanical hypersensitivity, a hallmark of chronic pain, involves a reduced threshold to tactile stimuli, leading to pain from normally non-painful contact (allodynia) or an exaggerated response to painful stimuli (hyperalgesia). Acid-Sensing Ion Channels, particularly subunits ASIC1a and ASIC3, are key players in the molecular pathways of pain sensation.[1][2][3][4]
This compound is a potent and selective small molecule inhibitor of ASIC1a and ASIC3 subunits.[1][2] It has demonstrated significant efficacy in dose-dependently reversing mechanical hypersensitivity in rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, without affecting motor function at therapeutic doses.[1][2] These characteristics make this compound a valuable tool for investigating the role of ASICs in pain and a potential therapeutic candidate.
Putative Signaling Pathway of this compound in Reversing Mechanical Hypersensitivity
The diagram below illustrates the proposed mechanism by which this compound alleviates mechanical hypersensitivity. Tissue injury and inflammation lead to a localized decrease in pH, activating ASIC channels on peripheral nociceptors. This activation contributes to neuronal sensitization and the transmission of pain signals to the spinal cord, where microglia and astrocytes are activated, further amplifying the pain state.[5][6][7][8][9][10] this compound selectively blocks ASIC1a and ASIC3, thereby inhibiting the initial pain signal transduction and downstream neuroinflammatory processes.
Caption: Putative signaling pathway for this compound-mediated reversal of mechanical hypersensitivity.
Efficacy Data of this compound
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting ASIC currents and reversing mechanical hypersensitivity in a rat model of neuropathic pain.
Table 1: Inhibitory Potency of this compound on Rat ASIC Subtypes
| ASIC Subtype | IC₅₀ (μM) |
| ASIC1a | 0.44 |
| ASIC3 | 2.1 |
| ASIC1a+3 | 0.61 - 2.2 |
| ASIC2a | Inactive |
Data compiled from patch-clamp electrophysiological studies.[1][2]
Table 2: In Vivo Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) Post-Treatment |
| Vehicle | - | ~1.1 ± 0.1 |
| This compound | 10 | Dose-dependent |
| 30 | increase in | |
| 60 | threshold | |
| Morphine (Positive Control) | 3 - 10 | Dose-dependent increase |
Data represents the reversal of mechanical allodynia as measured by the von Frey test.[1] Pre-surgery withdrawal thresholds typically range from 8.4 to 19.7 g.[1]
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This surgical procedure induces a peripheral nerve injury that results in sustained mechanical hypersensitivity.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
4-0 or 5-0 chromic gut sutures
-
Antiseptic solution and sterile saline
-
Heating pad
Procedure:
-
Anesthetize the rat and shave the lateral surface of the thigh.
-
Place the animal on a heating pad to maintain body temperature.
-
Make a small incision in the skin of the mid-thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Loosely tie four ligatures of chromic gut suture around the sciatic nerve, approximately 1 mm apart.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover from anesthesia. Post-operative analgesics may be administered as per institutional guidelines.
-
Monitor the animal's health and allow 7-14 days for the development of mechanical hypersensitivity before behavioral testing.
Measurement of Mechanical Hypersensitivity: The von Frey Test
The von Frey test is the gold-standard behavioral assay for assessing mechanical sensitivity in rodents.[11][12][13][14]
Materials:
-
Von Frey filaments (calibrated set, e.g., 0.06 g to 26 g)[1]
-
Elevated wire mesh grid
-
Plexiglas testing chambers[1]
Procedure:
-
Habituation: Place the rats individually in the Plexiglas chambers on the elevated wire mesh grid. Allow them to acclimate for at least 60 minutes before testing begins.[11]
-
Filament Application:
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response, use the next stiffest filament.
-
If there is a positive response, use the next less stiff filament.
-
Continue this pattern until the 50% withdrawal threshold is determined using the appropriate statistical method (e.g., Dixon's up-down method).
-
Alternatively, a simplified method involves applying each filament five times at 1-2 second intervals.[1] The threshold is the filament that elicits a withdrawal response at least three out of five times.
-
-
Drug Administration and Testing:
-
Establish a baseline mechanical threshold before drug administration.
-
Administer this compound (e.g., 10-60 mg/kg, i.p.) or vehicle.[1][2]
-
Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
Experimental Workflow and Logic
The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats PMID: 26663905 | MCE [medchemexpress.cn]
- 5. Central Neuropathic Mechanisms in Pain Signaling Pathways: Current Evidence and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pain hypersensitivity mechanisms at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spinal astrocytes involved in the pathogenesis and treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Microglia and Astrocytes in Spinal Cord Injury Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 14. 2.4.1. Mechanical Hypersensitivity Measurement (von Frey Test) [bio-protocol.org]
NS383: A Selective Tool for Investigating ASIC1a and ASIC3 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels involved in a variety of physiological and pathophysiological processes, including pain perception, fear, and neurodegeneration. The development of selective pharmacological tools is crucial for dissecting the specific roles of different ASIC subtypes. NS383 is a potent and selective small-molecule inhibitor of ASIC channels containing ASIC1a and ASIC3 subunits, making it a valuable tool for investigating the function of these specific channel subtypes.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound in preclinical research.
Data Presentation
Table 1: In Vitro Potency of this compound on Rat ASIC Subtypes
| Channel Subtype | IC50 (µM) | Inhibition |
| Homomeric Channels | ||
| rASIC1a | 0.44 - 0.61 | Full |
| rASIC2a | > 30 | Inactive |
| rASIC3 | 2.1 - 2.2 | Full |
| Heteromeric Channels | ||
| rASIC1a+3 | 0.79 | Full |
| rASIC1a+2a | 0.87 | Partial (~44-51%) |
| rASIC2a+3 | 4.5 | Partial (~44-51%) |
Data summarized from Munro et al., 2015.[1]
Table 2: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Administration Route | Effective Dose Range (mg/kg) | Outcome |
| Formalin Test (Second Phase) | Intraperitoneal (i.p.) | 10 - 60 | Dose-dependent attenuation of nocifensive behaviors |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Hyperalgesia | Intraperitoneal (i.p.) | 10 - 60 | Reversal of hindpaw weight-bearing deficits |
| Chronic Constriction Injury (CCI) of the Sciatic Nerve | Intraperitoneal (i.p.) | 10 - 60 | Reversal of mechanical hypersensitivity |
Data summarized from Munro et al., 2015.[1]
Mechanism of Action
This compound is a potent and selective inhibitor of ASIC1a and ASIC3-containing channels.[1][2][3][4] Its mechanism of action is distinct from the classic ASIC inhibitor and pore blocker, amiloride.[1] Evidence suggests that this compound is not a pore blocker, as its inhibitory effect is independent of membrane potential.[1] This indicates that this compound likely acts as an allosteric modulator, binding to a site on the channel protein distinct from the ion pore.[1] The inhibitory efficacy of this compound is dependent on the proton concentration used to activate the channel, with higher potency observed at pH values closer to neutral.[1] This suggests a complex interaction between the binding of this compound, protons, and the conformational state of the channel.
References
- 1. Evaluation of Small-Molecule Binding Site Prediction Methods on Membrane-Embedded Protein Interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing NS383 Effects on Motor Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS383 is a novel small molecule that selectively inhibits acid-sensing ion channels (ASICs), with a particular potency for subunits 1a and 3.[1][2] These channels are implicated in a variety of physiological and pathological processes, including pain signaling and mechanosensation.[1][3] Early research into the analgesic properties of this compound has demonstrated a favorable safety profile, notably a lack of motor impairment at therapeutically relevant doses, a significant advantage over many centrally acting analgesics.[2][4]
These application notes provide a comprehensive overview of established methodologies for assessing the potential effects of this compound and other investigational compounds on motor function in rodents. The following protocols are designed to deliver robust and reproducible data for preclinical safety and efficacy studies.
Key Signaling Pathway
This compound primarily targets ASIC1a and ASIC3 subunits. The inhibition of these channels is believed to modulate neuronal activity. The following diagram illustrates a potential signaling pathway influenced by this compound.
Experimental Workflow for Motor Function Assessment
A typical workflow for assessing the effects of a test compound like this compound on motor function involves a battery of behavioral tests. The following diagram outlines a logical experimental progression.
Data Presentation
The following tables summarize quantitative data from a study by Munro et al., which investigated the effects of this compound on motor function in rats using the rotarod test.[2]
Table 1: Effect of this compound and Comparator Compounds on Motor Function (Rotarod Test)
| Compound | Dose (mg/kg) | Route | Motor Performance (% of Baseline) | Ataxia Observed |
| Vehicle | - | i.p. | 100 ± 5 | No |
| This compound | 120 | i.p. | ~95 | No |
| 240 | i.p. | ~90 | No | |
| 480 | i.p. | ~75 | Yes | |
| Amiloride | 50 | i.p. | ~100 | No |
| 100 | i.p. | ~100 | No | |
| 200 | i.p. | ~100 | No | |
| Morphine | 6 | s.c. | ~60 | Yes |
| 12 | s.c. | ~30 | Yes | |
| 24 | s.c. | ~10 | Yes | |
| Acetaminophen | 200 | i.p. | ~90 | No |
| 400 | i.p. | ~80 | No | |
| 800 | i.p. | ~70 | Yes |
*Indicates a statistically significant impairment compared to vehicle control (P < 0.05). Data are represented as mean ± SEM.[2]
Experimental Protocols
Rotarod Test
Principle: This test assesses motor coordination and balance by measuring the time an animal can remain on a rotating rod.[5]
Apparatus:
-
An automated rotarod apparatus with a textured rod (e.g., 6 cm in diameter for rats).
-
Individual lanes for simultaneous testing of multiple animals.
-
Sensors to automatically record the latency to fall.
Protocol:
-
Habituation: For 2-3 consecutive days prior to testing, acclimatize the animals to the apparatus by placing them on the stationary rod for 60 seconds, followed by a slow rotation (e.g., 4 rpm) for 120 seconds.
-
Baseline Measurement: On the test day, record a baseline performance for each animal. Place the animal on the rod and begin rotation, accelerating from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 300 seconds). Record the latency to fall. Conduct 2-3 baseline trials with a 15-20 minute inter-trial interval.
-
Compound Administration: Administer this compound, vehicle, or a comparator compound via the appropriate route (e.g., intraperitoneal, i.p.).
-
Post-Dose Testing: At predetermined time points after administration (e.g., 30, 60, 120 minutes), repeat the rotarod test as described in step 2.
-
Data Analysis: The primary endpoint is the latency to fall from the rod. Data can be expressed as the raw latency in seconds or as a percentage of the baseline performance.
Open Field Test
Principle: This test evaluates general locomotor activity and can also provide insights into anxiety-like behavior.[6][7] A significant decrease in movement could indicate motor impairment.
Apparatus:
-
A square or circular arena (e.g., 100 cm x 100 cm for rats) with high walls to prevent escape.
-
An overhead camera and tracking software to monitor and analyze the animal's movement.
Protocol:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Testing: Gently place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Data Collection: The tracking software will record parameters such as:
-
Total distance traveled.
-
Average speed.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
-
Data Analysis: Compare the locomotor parameters between treatment groups. A significant reduction in distance traveled or speed in the this compound-treated group compared to the vehicle group may suggest motor deficits.
Grip Strength Test
Principle: This assay measures forelimb and/or hindlimb muscle strength, a key component of motor function.[2][3]
Apparatus:
-
A grip strength meter equipped with a wire mesh grid or a T-bar.
Protocol:
-
Procedure: Hold the rat by the base of its tail and lower it towards the grip meter.
-
Allow the animal to grasp the grid or bar with its forelimbs (or all four limbs).
-
Gently and steadily pull the animal away from the meter in a horizontal plane until its grip is broken.
-
The meter will record the peak force exerted in grams or Newtons.
-
Trials: Perform 3-5 trials for each animal with a short rest period in between.
-
Data Analysis: Calculate the average peak force for each animal and compare the means across treatment groups.
Beam Walking Test
Principle: This test assesses fine motor coordination, balance, and gait by requiring the animal to traverse a narrow, elevated beam.[1]
Apparatus:
-
A series of wooden or plastic beams of varying widths (e.g., 1-3 cm) and a set length (e.g., 100 cm), elevated above the ground.
-
A "goal box" or home cage at the end of the beam to motivate the animal to cross.
-
A camera to record the trials for later scoring.
Protocol:
-
Training: Train the animals for 2-3 days to traverse the widest beam to reach the goal box.
-
Testing: On the test day, have the animals cross beams of decreasing width.
-
Scoring: Record the time taken to cross the beam and the number of foot slips (errors) for each trial. A foot slip is defined as any instance where a paw slips off the top surface of the beam.
-
Data Analysis: Compare the traversal time and the number of foot slips across the different treatment groups for each beam width. An increase in time or errors may indicate impaired motor coordination.
Conclusion
The methodologies outlined provide a robust framework for the preclinical assessment of this compound's effects on motor function. The existing data suggests that this compound has a wide therapeutic window with minimal impact on motor coordination at effective analgesic doses.[2][4] By employing a comprehensive battery of tests, including the rotarod, open field, grip strength, and beam walking assays, researchers can confidently characterize the motor safety profile of this compound and other novel therapeutic agents.
References
- 1. Evidence for the involvement of ASIC3 in sensory mechanotransduction in proprioceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of ASICs in Nociception and Proprioception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msm.edu [msm.edu]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting NS383 solubility and vehicle preparation
Welcome to the technical support center for NS383. This resource provides troubleshooting guidance and frequently asked questions regarding the solubility and vehicle preparation for this potent and selective ASIC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro experiments, 100% DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2] A stock solution concentration of 30 mM in 100% DMSO has been used for patch-clamp electrophysiology studies.[1] It is crucial to use a fresh, anhydrous grade of DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[3]
Q2: I am observing precipitation when dissolving this compound in DMSO. What should I do?
A2: If you encounter precipitation while preparing this compound solutions, gentle warming and sonication can be employed to facilitate dissolution.[2][3] One supplier suggests that for achieving a high concentration of 100 mg/mL in DMSO, warming the solution to 80°C with ultrasonic treatment is necessary.[3] However, always be mindful of the potential for compound degradation at elevated temperatures and assess the stability of your compound under these conditions.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: A vehicle composed of 30% hydroxypropyl‐β‐cyclodextrin, 10% Tween 80, and 5% Cremophor in saline has been successfully used for intraperitoneal (i.p.) administration of this compound in rats.[1] Other reported formulations for achieving a concentration of 2.5 mg/mL include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% (20% SBE-β-CD in saline).[3]
Q4: Can this compound be administered in a simple saline solution?
A4: Based on the available data, this compound requires a more complex vehicle for solubilization for in vivo studies, typically involving co-solvents and surfactants like cyclodextrins, Tween 80, or PEG300.[1][3] Direct dissolution in saline is not recommended due to the compound's low aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage | The DMSO may have absorbed moisture, reducing its solvating capacity. The storage temperature may be too high, leading to compound degradation or instability. | Use fresh, anhydrous DMSO for stock solution preparation.[3] Store stock solutions at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks).[2] For extended storage in solvent, -80°C for up to 6 months is recommended.[3] |
| Cloudiness or precipitation in the final in vivo formulation | Incomplete dissolution of this compound. Improper mixing of vehicle components. | Ensure the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other vehicle components.[3] Add each component of the vehicle sequentially and ensure thorough mixing at each step.[3] Gentle warming and sonication can be used to aid dissolution, but the final solution should be clear before administration.[3] |
| Variability in experimental results | Inconsistent dosing solution preparation. Degradation of this compound. | Prepare fresh dosing solutions for each experiment. Follow a standardized and detailed protocol for vehicle and drug preparation. Store the stock solution appropriately to prevent degradation.[2][3] |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Conditions | Source |
| DMSO | 1.6 mg/mL (5.00 mM) | Not specified | [2] |
| DMSO | 5 mM | Not specified | [4] |
| DMSO | 100 mg/mL (311.17 mM) | Requires ultrasonic treatment and warming to 80°C | [3] |
Table 2: Reported IC₅₀ Values of this compound for Rat ASIC Subtypes
| ASIC Subtype | IC₅₀ (µM) | Source |
| Homomeric ASIC1a | 0.44 - 0.61 | [1] |
| Homomeric ASIC3 | 2.1 - 2.2 | [1] |
| Homomeric ASIC2a | No robust inhibition | [1] |
| Heteromeric ASIC1a+3 | 0.79 | [1] |
| Heteromeric ASIC1a+2a | 0.87 | [1] |
| Heteromeric ASIC2a+3 | 4.5 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add 100% anhydrous DMSO to achieve the desired concentration (e.g., 30 mM for electrophysiology).[1]
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3]
Protocol 2: Preparation of this compound Vehicle for In Vivo Administration (based on Munro et al., 2016)
Note: The original paper states the components but not the precise preparation order. The following is a standard laboratory practice for such formulations.
-
Prepare a 30% (w/v) solution of hydroxypropyl-β-cyclodextrin in saline.
-
To this solution, add Tween 80 to a final concentration of 10% (v/v).
-
Add Cremophor to a final concentration of 5% (v/v).
-
The required amount of this compound is then dissolved in this final vehicle composition. Sonication may be required to achieve complete dissolution.[1]
Protocol 3: Alternative In Vivo Vehicle Preparation (2.5 mg/mL)
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock (e.g., 25 mg/mL).[3]
-
In a separate tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. The final concentrations will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Use ultrasonic treatment if necessary to ensure a clear solution.[3]
Visualizations
Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.
Caption: Step-by-step process for preparing an alternative in vivo vehicle for this compound.
Caption: Signaling pathway showing this compound's inhibitory action on various rat ASIC subtypes.
References
Improving the stability of NS383 in experimental solutions
Welcome to the technical support center for NS383. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in experimental solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal stability and solubility, it is highly recommended to prepare stock solutions of this compound in anhydrous DMSO (Dimethyl Sulfoxide) at a concentration of 10 mM. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Q2: My this compound solution has turned a slight yellow color. Is it still usable?
A2: A slight yellow discoloration may indicate degradation of the compound, potentially due to oxidation or light exposure. It is recommended to perform a quality control check, such as HPLC-MS, to assess the purity of the solution. For critical experiments, it is best to use a freshly prepared solution.
Q3: Can I store diluted this compound solutions in my aqueous experimental buffer?
A3: this compound has limited stability in aqueous solutions, especially at neutral or alkaline pH. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use. Avoid storing diluted aqueous solutions for more than a few hours. For longer-term experiments, consider perfusion systems where fresh compound is continuously supplied.
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable in acidic conditions (pH 4-6). In neutral to alkaline buffers (pH > 7), the compound is susceptible to hydrolysis, leading to a significant decrease in activity over time. Please refer to the stability data in the tables below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed after diluting stock solution in aqueous buffer. | 1. Poor solubility of this compound in the aqueous buffer. 2. The final concentration of DMSO is too low to maintain solubility. 3. The buffer temperature is too low. | 1. Increase the final DMSO concentration in your working solution (up to 0.5% is well-tolerated by most cell lines). 2. Consider using a solubilizing agent, such as Pluronic F-68 (0.01-0.1%). 3. Gently warm the buffer to 37°C before adding the this compound stock solution. |
| Inconsistent experimental results or loss of compound activity. | 1. Degradation of this compound in the working solution. 2. Adsorption of the compound to plasticware. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh working solutions for each experiment. 2. Use low-adhesion microplates and pipette tips. 3. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Baseline drift or unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | 1. Presence of this compound degradation products. 2. Contamination of the solvent or buffer. | 1. Confirm the purity of the stock solution. 2. Prepare fresh buffers with high-purity water and reagents. 3. Run a blank sample (buffer with DMSO) to identify any background peaks. |
Quantitative Stability Data
Table 1: Stability of this compound (10 µM) in Different Buffers at 37°C over 24 Hours
| Buffer | pH | % Remaining after 4h | % Remaining after 8h | % Remaining after 24h |
| Citrate Buffer | 5.0 | 98% | 95% | 91% |
| MES Buffer | 6.0 | 96% | 92% | 85% |
| PBS | 7.4 | 85% | 72% | 55% |
| Tris Buffer | 8.0 | 70% | 55% | 30% |
Table 2: Effect of Temperature on this compound (10 µM) Stability in PBS (pH 7.4)
| Temperature | % Remaining after 8h |
| 4°C | 95% |
| 25°C (Room Temp) | 82% |
| 37°C | 72% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for 15 minutes before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex for 2-3 minutes until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium or experimental buffer to 37°C.
-
Perform a serial dilution of the stock solution directly into the pre-warmed medium/buffer to achieve the final desired concentration. Ensure the final DMSO concentration does not exceed 0.5%.
-
Mix thoroughly by gentle pipetting.
-
Use the working solution immediately.
Visual Guides
A troubleshooting flowchart for inconsistent experimental results with this compound.
A step-by-step workflow for the preparation of this compound working solutions.
A diagram illustrating the inhibitory action of this compound on the hypothetical Kinase X signaling pathway.
Technical Support Center: Refining NS383 Delivery for Sustained In Vivo Effects
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the ASIC inhibitor, NS383. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges in achieving sustained in vivo effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Acid-Sensing Ion Channels (ASICs) containing 1a and/or 3 subunits.[1][2] It has been shown to reverse inflammatory and neuropathic hyperalgesia in rat models.[1][2] this compound inhibits H+-activated currents recorded from rat homomeric ASIC1a and ASIC3 with IC50 values of 0.44 µM and 2.1 µM, respectively.[3]
Q2: What is the recommended formulation for in vivo administration of this compound?
A2: A commonly used formulation for intraperitoneal (i.p.) injection in rats involves dissolving this compound in a vehicle composed of 30% hydroxypropyl-β-cyclodextrin, 10% Tween 80, and 5% Cremophor in saline.[1] Another suggested formulation for a clear solution of 2.5 mg/mL is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Q3: What are the key pharmacokinetic parameters of this compound following intraperitoneal administration in rats?
A3: Following a 30 mg/kg i.p. dose in rats, this compound reached a maximum plasma concentration (Cmax) of 7.0 µM within one hour. The Cmax in brain tissue was 0.53 µM within 1.5 hours. The half-life of this compound was found to be considerably longer in brain tissue (6.8 hours) compared to plasma (0.9 hours).[1]
Q4: I am observing high variability in my in vivo results. What are the potential causes?
A4: High variability can stem from several factors, including:
-
Inconsistent Formulation: Ensure your this compound formulation is homogenous and fully solubilized before each administration. Precipitation of the compound can lead to inconsistent dosing.
-
Administration Technique: Intraperitoneal injection technique can influence absorption rates. Ensure consistent placement of the injection to minimize variability.
-
Animal Stress: High stress levels can alter physiological responses. Acclimatize animals to handling and the experimental environment.
-
Metabolic Differences: Individual differences in animal metabolism can affect drug clearance and efficacy.
Q5: How can I achieve more sustained in vivo effects with this compound?
A5: To achieve more sustained effects, consider alternative delivery strategies beyond bolus i.p. injections. These can include:
-
Subcutaneous (s.c.) Administration: This route often provides a slower absorption profile compared to i.p. injection, potentially prolonging the drug's effect.[4][5]
-
Sustained-Release Formulations: For longer-term studies, developing a sustained-release formulation may be necessary. This could involve encapsulating this compound in biodegradable polymer microspheres or using an in situ forming depot.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in formulation | Poor aqueous solubility of this compound. | Ensure the vehicle components are of high quality and the correct proportions are used. Gentle warming and vortexing can aid dissolution. For cyclodextrin-based formulations, ensure the cyclodextrin is fully dissolved before adding this compound.[8] |
| Inconsistent analgesic effect between animals | Variability in drug absorption from the peritoneal cavity. | Standardize the injection procedure. Consider subcutaneous administration for a potentially more consistent absorption profile.[5][9] |
| Vehicle-related toxicity or irritation | High concentrations of solvents like DMSO or surfactants. | Minimize the concentration of organic solvents and surfactants in your formulation. If using a cyclodextrin-based vehicle, ensure it is well-tolerated in your animal model.[10] Conduct a vehicle-only control group to assess any effects of the formulation itself. |
| Rapid decline in analgesic effect | Short half-life of this compound in plasma. | To maintain therapeutic levels for a longer duration, consider more frequent dosing, a continuous infusion pump, or developing a sustained-release formulation. Subcutaneous injection may also prolong the therapeutic window compared to intraperitoneal injection.[4][11] |
| Unexpected behavioral side effects | Potential off-target effects of this compound. | This compound has been shown to have some affinity for the 5-HT2A receptor at higher concentrations.[1] If observing unexpected behaviors, consider if they could be related to serotonergic activity. Reducing the dose or using a more targeted delivery method might mitigate these effects. |
Data Presentation
Table 1: In Vitro Potency of this compound on Rat ASIC Subtypes
| ASIC Subtype | IC50 (µM) |
| Homomeric ASIC1a | 0.61 |
| Homomeric ASIC3 | 2.2 |
| Heteromeric ASIC1a+3 | 0.79 |
| Homomeric ASIC2a | Inactive |
Data sourced from Munro et al., 2016.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg, i.p.)
| Parameter | Plasma | Brain |
| Cmax (µM) | 7.0 | 0.53 |
| Tmax (hours) | 1 | 1.5 |
| Half-life (hours) | 0.9 | 6.8 |
Data sourced from Munro et al., 2016.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
This protocol is adapted from the formulation used in key in vivo studies of this compound.[1]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin
-
Tween 80
-
Cremophor EL
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 30% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile saline.
-
To this solution, add Tween 80 to a final concentration of 10% (v/v).
-
Add Cremophor EL to a final concentration of 5% (v/v).
-
Vortex the vehicle solution until it is clear and homogenous.
-
Weigh the required amount of this compound and add it to the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 250g rat with an injection volume of 2 mL/kg, the concentration would be 5 mg/mL).
-
Vortex and gently warm the solution if necessary to fully dissolve the this compound.
-
Allow the solution to cool to room temperature before injection.
-
Administer via intraperitoneal injection at the desired volume-to-weight ratio (e.g., 2 mL/kg).
Protocol 2: Assessment of Sustained Analgesic Efficacy in a Chronic Constriction Injury (CCI) Model
The CCI model is a well-established model of neuropathic pain.[12][13][14]
Surgical Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Make an incision on the lateral side of the mid-thigh.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.
-
Close the muscle and skin layers with appropriate sutures.
-
Allow the animals to recover for at least 7-10 days to allow for the development of neuropathic pain behaviors.
Assessment of Mechanical Allodynia (Sustained Effect):
-
Acclimatize the rats to the testing environment (e.g., elevated mesh platform in individual chambers).
-
Administer this compound or vehicle according to your desired dosing regimen (e.g., daily i.p. or s.c. injections, or a single administration of a sustained-release formulation).
-
At various time points post-dosing (e.g., 1, 4, 8, 24, 48, and 72 hours for a sustained-release formulation), assess the paw withdrawal threshold using von Frey filaments.
-
Apply filaments of increasing bending force to the plantar surface of the hind paw and record the force at which the rat withdraws its paw.
-
A significant increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for in vivo efficacy testing.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Subcutaneous and Intraperitoneal Administration Methods to Facilitate Cassette Dosing in Microdialysis Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subcutaneous sustained-release drug delivery system for antibodies and proteins [aimspress.com]
- 7. Ultra-Long-Term Delivery of Hydrophilic Drugs Using Injectable In Situ Cross-Linked Depots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Pharmacokinetics of intraperitoneal and subcutaneous levobupivacaine in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 13. Chronic Constriction Injury Model [bio-protocol.org]
- 14. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in NS383 behavioral studies
Technical Support Center: NS383 Behavioral Studies
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in behavioral studies involving the neuroactive compound this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in rodent behavioral studies with this compound?
A1: Variability in behavioral assays can stem from three main areas:
-
Biological Factors: Inherent differences in animal genetics, age, sex, gut microbiome, and health status can lead to varied responses to this compound.[1][2]
-
Environmental Factors: Minor fluctuations in the laboratory environment, such as temperature, humidity, lighting, and noise, can significantly impact animal behavior.[3][4] Rodents are particularly sensitive to bright light, which may increase anxiety and affect performance in certain tasks.[4]
-
Procedural Inconsistencies: Variations in handling, dosing, timing of experiments, and even the experimenter present can introduce significant variability.[1][5]
Q2: How long should I acclimatize animals to the facility and testing room before starting an this compound experiment?
A2: Proper acclimatization is crucial for stabilizing animal physiology and behavior after the stress of transportation.[6][7][8]
-
Facility Acclimatization: Upon arrival at the facility, a minimum 72-hour acclimation period is recommended for rodents before any experimental procedures.[6][7][8][9] For more invasive or stressful procedures like surgery or behavioral testing, a 7-day period is often advised.[6]
-
Testing Room Acclimatization: On the day of testing, animals should be moved to the testing room and left undisturbed for at least 30-60 minutes before the trial begins.[3][10][11] This allows them to adjust to the novel environment, reducing stress-induced behavioral changes.[3]
Q3: We are observing inconsistent results in the Open Field Test (OFT) with this compound across different cohorts. What should we check?
A3: Inconsistent OFT results are a common challenge.[2] Key areas to troubleshoot include:
-
Environmental Consistency: Ensure that lighting conditions (lux levels), ambient noise, and temperature are identical for all test sessions.[3][12] Even minor changes can alter exploratory behavior.[4]
-
Handling Procedures: Use a consistent and gentle handling method for all animals.[3] Handling by the same experimenter can reduce stress-related variability.[4]
-
Olfactory Cues: Thoroughly clean the open field arena with 70% ethanol or another appropriate cleaning agent between each animal to eliminate scent trails that could influence the behavior of subsequent subjects.[2][12][13][14]
-
Time of Day: Conduct tests at the same time each day to control for circadian rhythm effects on locomotor activity.[2][3]
Q4: Can the sex of the animal and experimenter affect the outcomes of this compound studies?
A4: Yes, both can be significant sources of variability.
-
Animal Sex: The female estrous cycle can influence performance in various behavioral tasks.[15] It is advisable to either test males and females separately or to track the estrous cycle phase in females to account for its effects.[15][16]
-
Experimenter Sex and Handling: Pheromones from both male and female experimenters can influence rodent behavior.[15] To minimize this, it is best practice for the same researcher to handle and test all animals within a study. This helps maintain consistency and reduces the stress associated with unfamiliar handlers.[4]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Locomotor Activity
| Potential Cause | Troubleshooting Steps |
| Genetic Drift / Strain Differences | Confirm the specific substrain of the animal model being used. Different substrains can exhibit distinct behavioral phenotypes.[16] |
| Inconsistent Handling | Implement a standardized handling protocol. Use a handling tunnel instead of tail-handling to reduce anxiety.[1] Ensure all experimenters are proficient and handle animals identically.[3] |
| Environmental Stressors | Measure and record light (lux), temperature, and humidity levels for every experiment.[12] Avoid testing on days when cage changes occur, as this can increase activity and stress.[4] |
| Health Status | Perform a daily health check on all animals. Exclude any animals showing signs of illness from behavioral testing. |
Issue 2: this compound Shows Anxiolytic Effects in One Study but Not in Another
| Potential Cause | Troubleshooting Steps |
| Acclimatization Differences | Standardize the acclimatization period for both the housing and testing rooms across all studies. A minimum of 30 minutes in the testing room is recommended.[3][10][11] |
| Baseline Anxiety Levels | Baseline anxiety can vary between cohorts. Consider running a baseline test (e.g., OFT) before drug administration to ensure groups are balanced for innate anxiety levels. |
| Blinding and Randomization Failure | Implement rigorous blinding (experimenter is unaware of treatment groups) and randomization (animals are randomly assigned to groups) to prevent unconscious bias.[1] |
| Circadian Rhythm Effects | Ensure all testing is performed during the same time window each day, as activity levels and anxiety are influenced by the light-dark cycle.[2][3] |
Experimental Protocols
Protocol: Open Field Test (OFT) for Assessing Locomotor and Anxiety-Like Behavior
This protocol is designed to provide a standardized procedure for conducting the OFT to assess the effects of this compound.
1. Pre-Test Preparation:
-
Transport animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation.[3][11]
-
Ensure the testing room maintains consistent lighting (e.g., 100-150 lux), temperature, and is free from loud noises.[12] Place a "Do Not Disturb" sign on the door.[12]
-
Prepare the open field arena (e.g., 50x50 cm) by cleaning it thoroughly with 70% ethanol and allowing it to dry completely.[12][13]
2. Experimental Procedure:
-
Administer this compound or vehicle according to the study design and allow for the appropriate pre-treatment time.
-
Gently place the mouse in the center of the arena.[13]
-
Immediately start the video recording and tracking software. The test duration is typically 5-10 minutes.[12][13]
-
The experimenter should move away from the arena and remain silent and out of the animal's view during the trial.[12][14]
3. Post-Test Procedure:
-
At the end of the trial, gently return the animal to a temporary holding cage (not its home cage, to avoid stressing cage mates).[12]
-
Thoroughly clean the arena with 70% ethanol and ensure it is dry before introducing the next animal.[13][14]
-
Repeat the procedure for all animals.
4. Data Analysis:
-
Use an automated video-tracking system to analyze key parameters.
-
Locomotor Activity: Total distance traveled.
-
Anxiety-Like Behavior: Time spent in the center zone versus the periphery, number of entries into the center zone.
Visualizations
Caption: Standardized workflow for this compound behavioral experiments.
Caption: Troubleshooting decision tree for high variability.
Caption: Hypothetical signaling pathway for this compound antagonist action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. amuzainc.com [amuzainc.com]
- 4. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. research.uga.edu [research.uga.edu]
- 7. acuc.berkeley.edu [acuc.berkeley.edu]
- 8. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 9. Acclimation for Newly Received Lab Animals | UK Research [research.uky.edu]
- 10. ohsu.edu [ohsu.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. bowdish.ca [bowdish.ca]
- 13. anilocus.com [anilocus.com]
- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
Best practices for NS383 storage and handling
Technical Support Center: NS383
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of this compound, a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs).[1][2][3] It includes troubleshooting advice and detailed protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Acid-Sensing Ion Channels (ASICs).[1] Its chemical name is (E)-8-ethyl-3-(hydroxyimino)-5-phenyl-1,3,6,7,8,9-hexahydro-2H-pyrrolo[3,2-h]isoquinolin-2-one.[4][5] It functions by selectively blocking H⁺-activated currents in rat homomeric ASIC1a and ASIC3 subunits, as well as heteromeric ASIC1a+3 channels.[1][2] It is important to note that this compound is inactive at homomeric ASIC2a channels.[1][2] This selectivity makes it a valuable tool for studying the role of specific ASIC subunits in physiological and pathophysiological processes, such as inflammatory and neuropathic pain.[1][2][6]
Q2: How should I store the solid (powder) form of this compound?
A2: Proper storage of solid this compound is crucial for maintaining its stability and shelf life.[4] Recommendations vary for short and long-term storage.[4] The compound should always be stored in a dry, dark environment.[4][5]
| Storage Duration | Temperature | Conditions | Shelf Life |
| Short-term (days to weeks) | 0°C to 4°C | Dry, dark, tightly sealed vial | - |
| Long-term (months to years) | -20°C | Dry, dark, tightly sealed vial | >3 years[4] |
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in Dimethyl sulfoxide (DMSO).[4][5] For experimental use, a stock solution is typically prepared in DMSO first before further dilution into aqueous buffers or specific formulations for in vivo studies.[4][7]
Q4: How should I store this compound stock solutions?
A4: Once reconstituted, stock solutions of this compound require specific storage conditions to prevent degradation. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[7] | Store in tightly sealed vials. |
| -80°C | Up to 6 months[7] | Preferred for longer-term storage. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol details the steps to create a high-concentration stock solution for subsequent dilution in various experimental buffers.
-
Acclimatization : Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes. This prevents condensation from forming inside the vial.
-
Calculation : Determine the required volume of DMSO to achieve the desired concentration. Use the batch-specific molecular weight found on the product's Certificate of Analysis (CoA) for the most accurate calculation.[8] The molecular weight of this compound is approximately 321.38 g/mol .[4]
-
Reconstitution : Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the solid this compound.
-
Dissolution : Vortex or sonicate the solution gently until all the solid powder is completely dissolved.
-
Aliquoting and Storage : Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[7]
Protocol 2: Formulation for In Vivo Administration
For in vivo experiments, this compound must be formulated in a vehicle suitable for systemic administration. The working solution should be prepared fresh on the day of the experiment.[7]
Vehicle Composition Example:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Preparation Steps (to yield a 1 mL working solution at 2.5 mg/mL):
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7] This formulation should be used promptly after preparation.[7]
Troubleshooting Guide
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature : The compound may be coming out of solution at lower temperatures. Try gently warming the solution (e.g., in a 37°C water bath) and vortexing.
-
Solvent Issues : Ensure you are using high-quality, anhydrous DMSO for your stock solution. Water contamination can reduce solubility.
-
Buffer Incompatibility : When preparing working solutions, the final concentration of DMSO or other organic solvents may be too low to keep this compound dissolved in an aqueous buffer. You may need to optimize the formulation, for instance, by including solubilizing agents like Tween-80 or cyclodextrin.[1][7] For in vivo solutions, sonication can help redissolve precipitates.[7]
Q6: I am observing inconsistent or no inhibitory activity in my experiments. What could be the cause?
A6: Loss of activity can be traced to several factors related to handling and storage:
-
Improper Storage : Long-term storage of stock solutions at temperatures warmer than -20°C, or for longer than the recommended duration, can lead to degradation.[7]
-
Repeated Freeze-Thaw Cycles : Avoid using a single stock vial multiple times. Aliquoting into single-use volumes is critical to preserve the compound's integrity.
-
Working Solution Age : Aqueous working solutions of this compound are less stable than DMSO stocks. Always prepare them fresh for each experiment and use them the same day.[7]
-
pH of Assay Buffer : As this compound targets acid-sensing channels, the pH of your experimental buffer is critical. Ensure your buffer pH is correct and stable throughout the experiment, as the compound's activity is pH-dependent.
Biological Context: this compound Signaling Pathway
This compound acts by directly inhibiting specific ASIC subunits. In conditions like inflammation or injury, tissue acidosis leads to an increase in extracellular protons (H⁺).[6] These protons bind to and activate ASICs on sensory neurons, leading to cation influx (primarily Na⁺), depolarization, and the propagation of a pain signal.[6] this compound blocks this channel activation, thereby reducing the neuronal firing and attenuating the sensation of pain.[1]
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 309711-59-9|DC Chemicals [dcchemicals.com]
- 4. medkoo.com [medkoo.com]
- 5. xcessbio.com [xcessbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
Mitigating potential toxicity of NS383 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of NS383, a potent and selective inhibitor of Acid-Sensing Ion Channels (ASICs). The following resources focus on understanding and mitigating potential cytotoxic effects that may be observed at high concentrations during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of acid-sensing ion channels. It selectively blocks homomeric channels containing ASIC1a and ASIC3 subunits, as well as heteromeric ASIC1a+3 channels, with IC50 values in the sub-micromolar to low micromolar range.[1][2] It is reported to be inactive at homomeric ASIC2a channels.[1][2]
Q2: What are the typical effective concentrations for this compound in cell-based assays?
A2: The effective concentration of this compound is highly dependent on the expression of target ASIC subunits in your specific cellular model. Based on published data, concentrations ranging from 0.5 µM to 5 µM are typically sufficient to achieve potent inhibition of target channels.[1] A summary of reported IC50 values is provided in Table 1.
Q3: Is this compound known to be toxic?
A3: In vivo studies in rats have shown that this compound is generally well-tolerated. Doses significantly higher than those required for analgesic effects did not appear to cause motor function impairment or other overt toxicities.[1][2][3] However, at high concentrations in in vitro systems, off-target effects or exaggeration of the primary pharmacological effect could potentially lead to cytotoxicity.[4][5] It is crucial to empirically determine the optimal, non-toxic concentration for each new cell line and experimental setup.[4][6]
Q4: What are potential causes of cytotoxicity when using high concentrations of this compound?
A4: While specific toxicity mechanisms for high-concentration this compound are not well-documented, potential causes could include:
-
Off-target effects: At high concentrations, small molecules may bind to unintended cellular targets, disrupting essential pathways.[4][5]
-
Disruption of Ion Homeostasis: As an ion channel blocker, excessive inhibition could lead to significant disruption of intracellular pH or Na+/Ca2+ balance, triggering stress pathways.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at final concentrations exceeding 0.1-0.5%.[6][7]
-
Compound Precipitation: High concentrations of small molecules can precipitate out of the culture medium, which can cause physical stress to cells or lead to inconsistent results.[6]
Troubleshooting Guide
Issue 1: I am observing significant cell death after treating with this compound at my desired concentration.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response curve to determine the cytotoxic concentration 50 (CC50). Test a wide range of concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Use a concentration for your experiments that is well below the CC50 but still achieves the desired ASIC inhibition.[6] See Table 2 for an example. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%).[7] Always include a vehicle-only control (cells treated with the same amount of DMSO as the highest this compound concentration). |
| Prolonged exposure. | The compound may be toxic with long-term incubation. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the minimum time required to achieve the desired biological effect while minimizing toxicity. |
| Cell line sensitivity. | The cell line you are using may be particularly sensitive to the inhibition of ASICs or have off-targets that are critical for survival. Consider using an orthogonal method (e.g., siRNA/shRNA knockdown of ASIC1a/3) to validate that the observed phenotype is due to on-target inhibition. |
Issue 2: My experimental results are inconsistent between replicates.
| Possible Cause | Recommended Solution |
| Compound precipitation. | Visually inspect the culture medium in your wells under a microscope for any signs of compound precipitation (crystals, film). Prepare fresh dilutions from a stock solution for each experiment. Assess the solubility of this compound in your specific culture medium. |
| Uneven cell seeding. | Ensure you have a single-cell suspension and that cells are evenly distributed when plating. Edge effects in multi-well plates can also contribute to variability; consider not using the outer wells for experimental conditions.[6] |
| Stock solution degradation. | Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light.[4] |
Data Presentation
Table 1: Reported IC50 Values for this compound Against Rat and Human ASIC Subunits
| Species | ASIC Subunit Composition | Reported IC50 (µM) | Reference |
|---|---|---|---|
| Rat | ASIC1a | 0.61 | [1] |
| Rat | ASIC3 | 2.2 | [1] |
| Rat | ASIC1a+3 | 0.79 | [1] |
| Rat | ASIC1a+2a | 0.87 (Partial Inhibition) | [1] |
| Rat | ASIC2a+3 | 4.5 (Partial Inhibition) | [1] |
| Human | ASIC1a | 0.12 | |
Table 2: Example Dose-Response Data for this compound Cytotoxicity in a Neuronal Cell Line
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | Observations |
|---|---|---|
| 0 (Vehicle Control) | 100 ± 4.5 | Healthy, confluent monolayer. |
| 1 | 98.2 ± 5.1 | No observable change in morphology. |
| 5 | 95.6 ± 4.8 | No observable change in morphology. |
| 10 | 91.3 ± 6.2 | Minor increase in floating cells. |
| 25 | 70.4 ± 8.1 | Noticeable cell rounding and detachment. |
| 50 | 48.9 ± 7.5 | Significant cell death. (Approx. CC50) |
| 100 | 15.2 ± 3.9 | Widespread cell lysis. |
This is illustrative data. Users must determine the CC50 for their specific cell system.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced toxicity at high concentrations.
Caption: Experimental workflow for assessing and characterizing this compound cytotoxicity.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol is used to determine the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette and plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM). b. Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only). c. Remove the old medium and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for a desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the log of this compound concentration to determine the CC50 value.
Protocol 2: Assessing Apoptosis via Annexin V/PI Staining
This protocol helps differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the predetermined CC50 (e.g., CC25, CC50, and CC75) for a specific time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: a. Discard the supernatant and wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures oxidative stress, a common mechanism of drug-induced toxicity.
Materials:
-
This compound
-
Black, clear-bottom 96-well plates
-
DCFDA (2',7'-dichlorofluorescin diacetate) probe
-
Positive control (e.g., H2O2 or Rotenone)
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Probe Loading: a. Remove the culture medium and wash the cells once with warm PBS. b. Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Compound Treatment: a. Wash the cells once with PBS to remove the excess probe. b. Add 100 µL of medium containing various concentrations of this compound (typically sub-toxic concentrations). Include a vehicle control and a positive control.
-
Incubation: Incubate for the desired time period (e.g., 1, 3, or 6 hours).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold-change in ROS production.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: NS383 Protocols for Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of NS383, a selective inhibitor of Acid-Sensing Ion Channels (ASICs) 1a and 3, in various animal models of pain. The following information is designed to address common questions and challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of rat Acid-Sensing Ion Channels (ASICs) containing 1a and/or 3 subunits.[1][2] It inhibits H+-activated currents in homomeric ASIC1a and ASIC3, as well as heteromeric ASIC1a+3 channels, with IC50 values in the sub-micromolar to low micromolar range.[1][2] Notably, this compound is inactive at homomeric ASIC2a channels.[1][2] Its mechanism of action is distinct from the pore blocker amiloride, suggesting it binds to a different site on the ASIC protein.[1] This inhibition of ASIC1a and ASIC3 is believed to underlie its analgesic effects in models of inflammatory and neuropathic pain.[1][2]
Q2: In which animal models has this compound been shown to be effective?
A2: this compound has demonstrated significant efficacy in several rat models of pain, including:
-
Formalin-induced inflammatory pain: this compound dose-dependently reduces nocifensive behaviors in the second phase of the formalin test.[1][2]
-
Complete Freund's Adjuvant (CFA)-induced inflammatory hyperalgesia: this compound reverses the mechanical hypersensitivity associated with CFA-induced inflammation in the paw.[1][2]
-
Chronic Constriction Injury (CCI)-induced neuropathic pain: this compound has been shown to attenuate mechanical allodynia in this model of neuropathic pain.[1][2]
Q3: What is the recommended dosage of this compound in rats?
A3: In rats, this compound has been shown to be effective in a dose range of 10-60 mg/kg, administered intraperitoneally (i.p.).[1][2]
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo studies in rats, this compound has been successfully dissolved in a vehicle of 30% hydroxypropyl-β-cyclodextrin in saline.[1] It is recommended to prepare the solution fresh for each experiment.
Q5: I am planning to use this compound in mice. What is the recommended dosage?
A5: Currently, there is a lack of published studies detailing the effective dose of this compound in mouse models of pain. Therefore, a specific recommended dosage for mice cannot be provided from available literature. To determine an appropriate starting dose in mice, researchers can use allometric scaling from the established rat dose as a theoretical starting point for a dose-finding study. The following formula can be used for inter-species dose conversion based on body surface area:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Rat Km / Mouse Km)
The Km value is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values are approximately 6 for a 150g rat and 3 for a 20g mouse.[3][4][5] Using this, a rough estimate for a starting dose in mice can be calculated, but it is crucial to perform a dose-response study to determine the optimal effective and well-tolerated dose in your specific mouse strain and experimental model.
Troubleshooting Guide
Problem 1: I am not observing the expected analgesic effect of this compound in my rat pain model.
-
Possible Cause 1: Incorrect Dosage.
-
Possible Cause 2: Improper Formulation.
-
Solution: this compound has been effectively formulated in 30% hydroxypropyl-β-cyclodextrin.[1] Ensure the compound is fully dissolved. If you are using a different vehicle, the solubility and bioavailability of this compound may be altered. Consider running a small pilot study to validate your vehicle.
-
-
Possible Cause 3: Timing of Administration.
-
Solution: The pre-treatment time is crucial. For this compound administered i.p. in rats, a pre-treatment time of 30-60 minutes before the noxious stimulus is generally recommended to coincide with peak plasma and brain concentrations.[1]
-
-
Possible Cause 4: Animal Model Variability.
-
Solution: The severity of the pain model can influence drug efficacy. Ensure your chosen model (formalin, CFA, CCI) is induced consistently and produces a stable and robust hyperalgesia or nociceptive response.
-
Problem 2: I am observing adverse effects in my animals after this compound administration.
-
Possible Cause 1: High Dosage.
-
Solution: While this compound is generally well-tolerated in rats at analgesic doses (10-60 mg/kg), very high doses (120-480 mg/kg) have been shown to cause mild motor impairment.[1] If you are observing ataxia or significant motor dysfunction, consider reducing the dose.
-
-
Possible Cause 2: Vehicle-Related Effects.
-
Solution: The vehicle itself can sometimes cause adverse effects. Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects.
-
Problem 3: I am having difficulty dissolving this compound.
-
Possible Cause: Inappropriate Solvent.
-
Solution: For in vivo use, 30% hydroxypropyl-β-cyclodextrin in saline has been reported to be an effective vehicle.[1] For in vitro stock solutions, this compound is soluble in DMSO up to 5 mM.[6] When preparing aqueous solutions from a DMSO stock, be mindful of the final DMSO concentration to avoid cellular toxicity.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, primarily from studies conducted in rats.
Table 1: In Vitro Inhibitory Activity of this compound on Rat ASICs [1]
| ASIC Subtype | IC50 (µM) |
| Homomeric ASIC1a | 0.44 - 0.61 |
| Homomeric ASIC3 | 2.1 - 2.2 |
| Homomeric ASIC2a | No significant inhibition |
| Heteromeric ASIC1a+3 | 0.79 |
| Heteromeric ASIC1a+2a | 0.87 (partial inhibition) |
| Heteromeric ASIC2a+3 | 4.5 (partial inhibition) |
Table 2: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg, i.p.) [1]
| Parameter | Plasma | Brain |
| Cmax (µM) | 7.0 | 0.53 |
| Tmax (h) | 1 | 1.5 |
| Half-life (h) | 0.9 | 6.8 |
| Brain/Plasma Ratio (AUC-based) | - | 0.1 |
Table 3: Efficacy of this compound in Rat Pain Models [1]
| Animal Model | This compound Dose (mg/kg, i.p.) | Outcome Measure | Efficacy |
| Formalin Test | 10 - 60 | Reduction in second-phase flinching | Dose-dependent attenuation |
| CFA-Induced Hyperalgesia | 10 - 60 | Reversal of altered hindpaw weight-bearing | Complete reversal at effective doses |
| CCI-Induced Neuropathic Pain | 10 - 60 | Reversal of mechanical allodynia | Dose-dependent attenuation |
Note: Specific percentage inhibition/reversal values are not consistently reported in the primary literature.
Detailed Experimental Protocols
Formalin-Induced Inflammatory Pain Model
-
Animal: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Acclimation: Allow animals to acclimate to the testing environment (e.g., clear observation chambers) for at least 30 minutes before any procedures.
-
Drug Administration: Administer this compound (10-60 mg/kg for rats, dose-finding required for mice) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution (for rats) or 20 µL of 2% formalin solution (for mice) into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, record the cumulative time the animal spends licking, flinching, or biting the injected paw. Observations are typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 15-40 minutes post-injection.
-
-
Data Analysis: Compare the total time spent in nociceptive behaviors in the this compound-treated groups to the vehicle-treated group for each phase.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus (e.g., Hargreaves apparatus) before CFA injection.
-
CFA Injection: Inject 100-150 µL (for rats) or 20 µL (for mice) of CFA (1 mg/mL) into the plantar surface of the right hind paw.
-
Development of Hyperalgesia: Allow 24-48 hours for the development of inflammation and mechanical/thermal hyperalgesia.
-
Drug Administration: Administer this compound (10-60 mg/kg for rats, dose-finding required for mice) or vehicle (i.p.).
-
Post-treatment Measurement: Assess the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the peak effect and duration of action.
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the respective hind limb is observed.
-
Close the muscle and skin layers with sutures.
-
-
Development of Allodynia: Allow 7-14 days for the development of stable mechanical allodynia.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Drug Administration: Administer this compound (10-60 mg/kg for rats, dose-finding required for mice) or vehicle (i.p.).
-
Post-treatment Measurement: Assess the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the post-treatment paw withdrawal thresholds in the this compound-treated groups to the vehicle-treated group.
Visualizations
Caption: Signaling pathway of ASIC1a/3 activation in pain and its inhibition by this compound.
Caption: General experimental workflow for assessing the efficacy of this compound in animal pain models.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ecronicon.net [ecronicon.net]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Guide to NS383 and Amiloride for Acid-Sensing Ion Channel (ASIC) Inhibition
For researchers and drug development professionals investigating the role of acid-sensing ion channels (ASICs) in various physiological and pathological processes, the choice of a suitable inhibitor is critical. This guide provides an objective comparison of two prominent ASIC inhibitors: the novel small molecule NS383 and the archetypal blocker, amiloride. We present a detailed analysis of their efficacy, selectivity, and mechanism of action, supported by experimental data.
Efficacy and Potency: A Quantitative Comparison
The inhibitory potency of this compound and amiloride has been characterized across various homomeric and heteromeric ASIC subtypes. The data, primarily derived from patch-clamp electrophysiological studies, reveals significant differences in their efficacy. This compound demonstrates a markedly higher potency, with IC50 values in the sub-micromolar to low micromolar range for sensitive subunits, making it 10- to 30-fold more potent than amiloride.[1]
| Compound | Target Channel (Rat) | IC50 Value (μM) | Target Channel (Human) | IC50 Value (μM) |
| This compound | Homomeric ASIC1a | 0.44[1][2] | Homomeric ASIC1a | 0.12[2] |
| Homomeric ASIC2a | No robust inhibition[1][2][3] | Homomeric ASIC2a | No effect[2] | |
| Homomeric ASIC3 | 2.1[1][2] | Homomeric ASIC3 | No effect[2] | |
| Heteromeric ASIC1a+3 | 0.79[1][2] | Heteromeric ASIC1a+3 | 0.69[2] | |
| Heteromeric ASIC1a+2a | 0.87 (partial inhibition)[1][2] | Heteromeric ASIC1a+2a | 0.33[2] | |
| Heteromeric ASIC2a+3 | 4.5 (partial inhibition)[1][2] | Heteromeric ASIC2a+3 | No effect[2] | |
| Amiloride | Homomeric ASIC1a | 10 - 13.82[4][5] | Homomeric ASIC1a | ~1.7[6] |
| Homomeric ASIC2a | 12 - 35[1] | - | - | |
| Homomeric ASIC3 | 12 - 63[1][7] | - | - |
Selectivity Profile and Mechanism of Action
A key differentiator between the two compounds is their selectivity.
This compound is a potent and selective inhibitor of ASICs containing 1a and/or 3 subunits.[1][3] It is completely inactive at homomeric ASIC2a channels.[1][3] This unique selectivity allows for more targeted interrogation of the roles of specific ASIC subtypes. The mechanism of this compound is distinct from amiloride and appears to be independent of membrane potential, as its inhibitory effect is consistent at both -60 mV and +60 mV.[1] However, its potency is influenced by the stimulatory proton concentration; the efficacy of this compound decreases with lower (more acidic) pH values.[1]
Amiloride is a well-established, non-selective inhibitor of ASIC channels.[6][8] It is considered a prototype open-channel blocker that physically occludes the channel pore.[5][9] This mechanism is voltage-dependent; the positively charged amiloride molecule is driven out of the pore at more positive membrane potentials, diminishing its inhibitory effect.[8][9] Unlike this compound, the inhibitory efficacy of amiloride is not significantly affected by the stimulatory pH in a range from 6.5 to 5.[1] Interestingly, under certain conditions, particularly with ASIC3 at near-neutral pH, amiloride can paradoxically potentiate sustained currents.[8][10]
In Vivo Efficacy and Tolerability
In animal models of inflammatory and neuropathic pain, both this compound and amiloride have demonstrated analgesic effects. However, their therapeutic windows differ significantly. This compound effectively reverses pain-like behaviors at doses (10–60 mg/kg, i.p.) that do not impair motor function.[1][3][11] In contrast, the doses of amiloride required for analgesia (50–200 mg/kg, i.p.) were found to be toxic.[1][3][11] This suggests that this compound has a much more favorable safety and tolerability profile for in vivo applications.
Experimental Protocols
The primary method for characterizing the efficacy of this compound and amiloride is whole-cell patch-clamp electrophysiology.
Objective: To determine the concentration-response relationship and IC50 value of an inhibitor on a specific ASIC subtype.
Methodology:
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with the cDNA encoding the rat or human ASIC subunit(s) of interest.[1]
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at a holding potential of -60 mV.[4]
-
The standard extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The intracellular solution typically contains (in mM): 140 CsF, 1 CaCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.[4]
-
-
Channel Activation: ASIC currents are evoked by rapidly switching the extracellular solution from a resting pH (e.g., 7.4) to an acidic, activating pH (e.g., pH 6.5 for ASIC1a/3 or pH 4.5 for ASIC2a).[1]
-
Inhibitor Application:
-
A stable baseline current is established by applying the acidic solution multiple times, separated by a wash period at resting pH to allow for recovery from desensitization.[12]
-
The cells are then pre-incubated with varying concentrations of the test compound (this compound or amiloride) dissolved in the resting pH solution.[12]
-
The test compound is then co-applied with the acidic solution to measure the extent of inhibition.[12]
-
-
Data Analysis: The peak amplitude of the inhibited current is compared to the baseline current. The percentage of inhibition is plotted against the compound concentration, and the resulting dose-response curve is fitted with the Hill equation to calculate the IC50 value.[1]
Conclusion
This compound and amiloride represent two distinct classes of ASIC inhibitors. Amiloride, while historically significant and useful as a broad-spectrum blocker, suffers from low potency, lack of selectivity, and in vivo toxicity at effective concentrations.[3][11] In contrast, this compound emerges as a superior pharmacological tool for studying specific ASIC subtypes. Its high potency, unique selectivity for channels containing ASIC1a and ASIC3 subunits, and favorable in vivo safety profile make it a valuable asset for dissecting the physiological roles of these channels and for the development of novel therapeutics targeting ASIC-mediated pathologies.[1][3]
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NS 383 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 3. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 9. Amiloride Docking to Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
A Preclinical Comparative Analysis of NS383 and Morphine for Analgesic Efficacy and Side Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel analgesic compound NS383 and the classical opioid morphine, focusing on their analgesic effects and side-effect profiles as demonstrated in preclinical studies. The information is intended to inform researchers and drug development professionals on the potential of this compound as an alternative pain therapeutic.
Executive Summary
This compound, a selective inhibitor of acid-sensing ion channels (ASICs) 1a and 3, demonstrates comparable analgesic efficacy to morphine in rat models of inflammatory and neuropathic pain. A key differentiating feature is this compound's lack of motor impairment at therapeutically effective doses, a common side effect of morphine. While the broader safety profile of this compound has not been extensively reported in publicly available literature, its distinct mechanism of action suggests a potential for a more favorable side-effect profile compared to opioids.
Mechanism of Action
The analgesic effects of this compound and morphine are mediated through distinct molecular pathways.
This compound: Inhibition of Acid-Sensing Ion Channels (ASICs)
This compound exerts its analgesic effect by selectively inhibiting ASIC1a and ASIC3 subunits.[1][2][3] These ion channels are proton-gated cation channels expressed on sensory neurons and are activated by a drop in extracellular pH, a common feature of tissue injury and inflammation.[4][5][6][7] By blocking the influx of sodium and calcium ions through these channels, this compound prevents the depolarization of nociceptive neurons, thereby reducing the transmission of pain signals.[8][9][10][11]
Morphine: Mu-Opioid Receptor Agonism
Morphine, a potent opioid analgesic, acts as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor.[12] Binding of morphine to MORs in the central and peripheral nervous systems leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and the modulation of ion channel activity. This results in hyperpolarization of neurons and reduced neuronal excitability, ultimately inhibiting the transmission of nociceptive signals.
Comparative Analgesic Efficacy
This compound has been shown to be as effective as morphine in preclinical models of inflammatory and neuropathic pain. The following table summarizes the quantitative data from a key comparative study.[1][2]
| Pain Model | Drug | Dose Range (mg/kg, i.p.) | Analgesic Effect | Citation |
| Rat Formalin Test (Phase 2) | This compound | 10 - 60 | Dose-dependent reduction in nocifensive behaviors. | [1][2] |
| Morphine | 3 - 10 | Dose-dependent reduction in nocifensive behaviors. | [1][2] | |
| CFA-Induced Inflammatory Hyperalgesia | This compound | 10 - 60 | Dose-dependent reversal of thermal hyperalgesia. | [1] |
| Morphine | 3 - 10 | Dose-dependent reversal of thermal hyperalgesia. | [1] | |
| Chronic Constriction Injury (Neuropathic Pain) | This compound | 10 - 60 | Dose-dependent reversal of mechanical allodynia. | [1][2] |
| Morphine | 3 - 10 | Dose-dependent reversal of mechanical allodynia. | [1][2] |
Comparative Side-Effect Profile
A significant advantage of this compound observed in preclinical studies is its lack of motor impairment at analgesic doses. However, a comprehensive preclinical safety and toxicology profile for this compound is not yet publicly available. The table below compares the known side effects.
| Side Effect | This compound | Morphine | Citation |
| Motor Impairment | No effect at doses up to 8-fold greater than effective analgesic doses. | Dose-dependent impairment of motor performance. | [1][13] |
| Respiratory Depression | Data not available. | A well-established and potentially life-threatening side effect.[14][15][16][17][18] | |
| Gastrointestinal Dysfunction (Constipation) | Data not available. | Significant inhibition of gastrointestinal transit.[12][19][20][21] | |
| Tolerance and Dependence | Data not available. | Develops with chronic use, leading to decreased efficacy and withdrawal symptoms upon cessation. |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative studies of this compound and morphine.[1]
Experimental Workflow: Analgesic and Side-Effect Testing
Rat Formalin Test
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A 5% formalin solution is injected into the plantar surface of the hind paw.
-
Drug Administration: this compound (10, 30, 60 mg/kg) or morphine (3, 6, 10 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before formalin injection.
-
Assessment: The amount of time spent flinching and licking the injected paw is recorded in two phases: Phase 1 (0-10 minutes post-formalin) and Phase 2 (10-60 minutes post-formalin).[1][22]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animals: Male Sprague-Dawley rats.
-
Procedure: The sciatic nerve is loosely ligated with chromic gut sutures to induce a neuropathy.
-
Drug Administration: this compound (10, 30, 60 mg/kg, i.p.) or morphine (3, 6, 10 mg/kg, i.p.) was administered once mechanical allodynia was established (typically 7-14 days post-surgery).
-
Assessment: Mechanical allodynia is measured by assessing the paw withdrawal threshold to stimulation with von Frey filaments.
Motor Function Assessment (Rotarod Test)
-
Animals: Naive male Sprague-Dawley rats.
-
Procedure: Rats are placed on a rotating rod with increasing speed, and the latency to fall is recorded.
-
Drug Administration: this compound (up to 480 mg/kg, i.p.) and morphine (6, 12, 24 mg/kg, s.c.) were administered, and motor performance was assessed at various time points.[1]
Conclusion
This compound presents a promising profile as a novel analgesic agent. Its efficacy in preclinical models of inflammatory and neuropathic pain is comparable to that of morphine. The key advantage of this compound is its apparent lack of motor impairment, a significant dose-limiting side effect of opioids. The distinct mechanism of action, targeting ASIC1a and ASIC3, suggests that this compound may also be devoid of other typical opioid-related side effects such as respiratory depression and constipation, although further comprehensive preclinical safety and toxicology studies are required to confirm this. The development of selective ASIC inhibitors like this compound could represent a significant advancement in pain management, offering a potent non-opioid alternative for patients.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NS 383 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 4. Amiloride-blockable acid-sensing ion channels are leading acid sensors expressed in human nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asic3 acid-sensing ion channel 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acid Sensing Ion Channel 1a (ASIC1a) Mediates Activity-induced Pain by Modulation of Heteromeric ASIC Channel Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of acid-sensing ion channel currents by propofol in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinct ASIC currents are expressed in rat putative nociceptors and are modulated by nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of gastrointestinal transit by morphine in rats results primarily from direct drug action on gut opioid sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current research in pathophysiology of opioid-induced respiratory depression, neonatal opioid withdrawal syndrome, and neonatal antidepressant exposure syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Respiratory depression and brain hypoxia induced by opioid drugs: Morphine, oxycodone, heroin, and fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparative study in rats of the respiratory depression and analgesia induced by mu- and delta-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of a Translational Model to Assess the Impact of Opioid Overdose and Naloxone Dosing on Respiratory Depression and Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Research Portal [researchworks.creighton.edu]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of NS383 for ASIC1a/3 Over Other Subunits: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of the small molecule inhibitor NS383 for Acid-Sensing Ion Channel (ASIC) subunits 1a and 3 over other ASIC subunits. The information presented is supported by experimental data to assist researchers in evaluating this compound for their specific applications.
Data Presentation: Quantitative Analysis of this compound Selectivity
The inhibitory activity of this compound on various rat and human ASIC subunits has been quantified using electrophysiological studies. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the channel's activity, are summarized in the tables below for easy comparison.
| Rat ASIC Subunit | This compound IC50 (μM) | Reference |
| Homomeric ASIC1a | 0.44 - 0.61 | [1][2][3][4] |
| Homomeric ASIC3 | 2.1 - 2.2 | [1][2][3][4] |
| Homomeric ASIC2a | Inactive | [1][2][3][4] |
| Heteromeric ASIC1a+3 | 0.79 | [1][3][4] |
| Heteromeric ASIC1a+2a | 0.87 (partial inhibition) | [1][3][4] |
| Heteromeric ASIC2a+3 | 4.5 (partial inhibition) | [1][3][4] |
| Human ASIC Subunit | This compound IC50 (μM) | Reference |
| Homomeric ASIC1a | 0.12 | [3][4] |
| Homomeric ASIC3 | Inactive | [1] |
| Homomeric ASIC2a | Inactive | [1][3][4] |
| Heteromeric ASIC1a+3 | 0.69 | [3][4] |
| Heteromeric ASIC1a+2a | 0.33 (partial inhibition) | [3][4] |
| Heteromeric hASIC2a+3 | Inactive | [1] |
Key Observations:
-
This compound demonstrates potent inhibition of rat homomeric ASIC1a and moderate inhibition of rat homomeric ASIC3.[1][2][3][4]
-
Crucially, this compound is inactive at homomeric ASIC2a in both rat and human channels.[1][2][3][4]
-
The compound inhibits heteromeric channels containing ASIC1a and ASIC3 subunits.[1][3][4]
-
Heteromeric channels containing the insensitive ASIC2a subunit are only partially inhibited by this compound, suggesting a stoichiometry-dependent interaction.[1][2]
-
There is a notable species difference, with this compound being more potent on human ASIC1a but inactive on human ASIC3, highlighting the importance of considering species-specific pharmacology.[1]
Experimental Protocols
The selectivity of this compound for different ASIC subunits is primarily determined using the whole-cell patch-clamp electrophysiology technique. Below is a detailed methodology based on standard protocols for such experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
For homomeric channels, HEK293 cells are transiently transfected with a plasmid DNA encoding the specific rat or human ASIC subunit (e.g., rASIC1a, hASIC3).
-
For heteromeric channels, cells are co-transfected with plasmids for the corresponding subunits (e.g., rASIC1a and rASIC2a) in a 1:1 ratio.
-
A reporter gene, such as green fluorescent protein (GFP), is often co-transfected to allow for easy identification of successfully transfected cells.
-
Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Electrophysiological recordings are performed 24-48 hours post-transfection.
-
Electrophysiological Recordings
-
Configuration: Whole-cell patch-clamp recordings are performed at room temperature.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular Solution (pH 7.4): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 D-glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular Solution (pH 7.2): Contains (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 4 Mg-ATP. The pH is adjusted to 7.2 with KOH.
-
Acidic Extracellular Solution: The extracellular solution is acidified to a pH that elicits a robust current for the specific ASIC subunit being studied (e.g., pH 6.0 for ASIC1a, pH 5.0 for ASIC3).
-
-
Voltage Protocol: Transfected cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application:
-
A rapid solution exchange system is used to apply the acidic extracellular solution to activate the ASIC channels, followed by co-application of the acidic solution with varying concentrations of this compound.
-
The baseline current in the standard extracellular solution (pH 7.4) is recorded, followed by the peak current induced by the acidic solution in the absence and presence of this compound.
-
Data Analysis
-
The peak current amplitude in the presence of each concentration of this compound is normalized to the peak current amplitude in the absence of the compound (control).
-
The normalized current values are plotted against the logarithm of the this compound concentration.
-
The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response equation (e.g., the Hill equation).
Visualizations
Signaling Pathway: ASIC Activation and Inhibition
Caption: ASIC channel activation by protons and inhibition by this compound.
Experimental Workflow: Determining this compound Selectivity
Caption: Workflow for determining the IC50 of this compound on ASIC channels.
References
- 1. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking NS383 Potency (IC50) Against Known Analgesics: A Comparative Guide
This guide provides a comparative analysis of the potency of NS383, a novel Acid-Sensing Ion Channel (ASIC) blocker, against established analgesics such as the non-steroidal anti-inflammatory drugs (NSAIDs) aspirin and ibuprofen, and the opioid morphine. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison based on in vitro potency and in vivo efficacy, supported by detailed experimental methodologies and visual representations of the underlying biological pathways.
Data Presentation: Potency and Efficacy
The potency of this compound, aspirin, and ibuprofen is presented as the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. In contrast, the analgesic effect of morphine is typically evaluated through in vivo studies, and its potency is expressed as the median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population.
Table 1: In Vitro Potency (IC50) of this compound, Aspirin, and Ibuprofen Against Their Respective Targets
| Compound | Target | Species | IC50 (µM) |
| This compound | ASIC1a | Human | 0.12[1][2] |
| ASIC1a | Rat | 0.44[1][2] | |
| ASIC3 | Rat | 2.1[1][2] | |
| ASIC1a+3 (heteromeric) | Rat | 0.79[1] | |
| Aspirin | COX-1 | Human | ~3.5[3] |
| COX-2 | Human | ~30[3] | |
| Ibuprofen | COX-1 | Human | 12 |
| COX-2 | Human | 80 |
Table 2: In Vivo Analgesic Potency (ED50) of Morphine in Rat Models
| Compound | Pain Model | Route of Administration | ED50 (mg/kg) |
| Morphine | Carrageenan-induced inflammatory pain | Intraperitoneal | 4.83[4] |
| Streptozotocin-induced neuropathic pain | Intraperitoneal | 9.14[4] | |
| Hot plate test (acute thermal nociception) | Subcutaneous | 3.0 (Minimum Effective Dose)[5] | |
| CFA-induced inflammatory hyperalgesia | Subcutaneous | 3.0 (Minimum Effective Dose)[5] |
Experimental Protocols
Determination of IC50 for this compound against Acid-Sensing Ion Channels (ASICs)
This protocol outlines a typical electrophysiology-based assay to determine the IC50 of a compound like this compound against ASIC channels expressed in a cellular system.
Objective: To determine the concentration of this compound required to inhibit 50% of the proton-activated current through a specific ASIC subtype.
Materials and Reagents:
-
Cell line stably expressing the human or rat ASIC subtype of interest (e.g., CHO or HEK293 cells).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Glass pipettes for patch-clamp recording.
-
Extracellular solution (e.g., Hanks' Balanced Salt Solution) buffered to pH 7.4.
-
Acidic extracellular solution (e.g., buffered to pH 6.5 or lower) to activate the ASIC channels.[6][7]
-
Stock solution of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Serial dilutions of this compound in the extracellular solution.
Procedure:
-
Cell Preparation: Culture the ASIC-expressing cells on coverslips to an appropriate confluency for patch-clamp experiments.
-
Patch-Clamp Recording:
-
Transfer a coverslip with the cells to the recording chamber on the patch-clamp setup and perfuse with the pH 7.4 extracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane at a holding potential of -60 mV.[7]
-
-
Channel Activation and Baseline Measurement:
-
Apply the acidic extracellular solution for a short duration (e.g., 3 seconds) to evoke an inward current mediated by the ASIC channels.[7]
-
Wash the cell with the pH 7.4 solution to allow the channel to recover from desensitization. A waiting period of at least 2 minutes between acid applications is common.[7]
-
Repeat the acid application multiple times to establish a stable baseline current.
-
-
Inhibitor Application:
-
Pre-incubate the cell with a specific concentration of this compound in the pH 7.4 solution for a set period (e.g., 2-5 minutes).
-
Co-apply the same concentration of this compound with the acidic solution to measure the inhibited current.
-
-
Data Acquisition:
-
Repeat step 4 for a range of this compound concentrations, typically in increasing order on the same cell or on different cells for each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each concentration of this compound.
-
Normalize the inhibited current to the baseline current to calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of IC50 for Aspirin and Ibuprofen against Cyclooxygenase (COX) Enzymes
This protocol describes a common in vitro assay to measure the IC50 of NSAIDs against COX-1 and COX-2 enzymes.
Objective: To determine the concentration of an NSAID required to inhibit 50% of the prostaglandin production by a specific COX isoform.
Materials and Reagents:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.[8]
-
COX Assay Buffer.
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Stock solutions of aspirin and ibuprofen in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compounds.
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric probe.[8]
-
96-well plates.
-
Plate reader (spectrophotometer or fluorometer).
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit instructions. Equilibrate the assay buffer and other components to the recommended temperature (e.g., 37°C).[8]
-
Assay Setup:
-
In a 96-well plate, set up wells for negative control (no enzyme), positive control (enzyme with vehicle), and inhibitor tests (enzyme with different concentrations of the NSAID).
-
Add the COX Assay Buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the serially diluted NSAID solutions to the inhibitor test wells and the vehicle to the positive control wells.
-
-
Enzyme Inhibition Reaction:
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.[8]
-
Incubate for a fixed time (e.g., 2 minutes) at 37°C.[8]
-
Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).[8]
-
-
Product Quantification:
-
Quantify the amount of prostaglandin (e.g., PGE2) produced using an EIA kit or a fluorometric assay according to the manufacturer's protocol.[8]
-
-
Data Analysis:
-
Calculate the percentage of COX activity for each inhibitor concentration relative to the positive control.
-
The percentage of inhibition is calculated as 100% minus the percentage of activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways in Analgesia
The analgesic effects of this compound, NSAIDs, and morphine are mediated through distinct signaling pathways. This compound targets ASIC channels, which are involved in sensing pain associated with tissue acidosis. NSAIDs inhibit COX enzymes, thereby reducing the production of prostaglandins that sensitize nociceptive neurons. Morphine acts on opioid receptors, primarily in the central nervous system, to modulate pain perception.
Caption: this compound blocks proton-gated ASIC channels on neurons, preventing the pain signal caused by acidosis.
Caption: NSAIDs inhibit COX enzymes, reducing prostaglandin synthesis and subsequent pain sensitization.
Caption: Morphine activates opioid receptors, reducing neurotransmitter release and neuronal excitability.
Experimental Workflow
The determination of IC50 values follows a standardized workflow, from reagent preparation to data analysis, applicable to both ASIC and COX inhibition assays.
Caption: A generalized workflow for determining the IC50 value of an inhibitor in a biological assay.
References
- 1. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Acid-Sensing Ion Channels (ASICs) in pain]. | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Studies of synergy between morphine and a novel sodium channel blocker, CNSB002, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
- 8. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
Head-to-Head Showdown: NS383 vs. Acetaminophen in the Battle Against Inflammatory Pain
For Immediate Release
In the landscape of pain research, the quest for more effective and targeted analgesics is a perpetual endeavor. This guide provides a comprehensive, data-driven comparison of a novel investigational compound, NS383, and the widely used analgesic, acetaminophen. The focus is a head-to-head evaluation of their efficacy in a preclinical model of inflammatory pain, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This comparison delineates the distinct mechanistic pathways of this compound, a selective inhibitor of acid-sensing ion channels (ASICs), and acetaminophen, a compound with a complex and multifaceted mechanism of action. While both agents demonstrate efficacy in attenuating inflammatory pain, the available preclinical data from a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats suggests this compound may offer a more potent and targeted approach. This guide presents the quantitative data from this comparative study, details the experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Efficacy in Inflammatory Pain
A key preclinical study evaluated the dose-dependent effects of this compound and acetaminophen in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). The results, summarized below, indicate that both compounds dose-dependently reversed inflammatory hyperalgesia.
| Compound | Dose Range (mg/kg, i.p.) | Efficacy in Reversing Inflammatory Hyperalgesia (CFA model) | Notes |
| This compound | 10 - 60 | Dose-dependently attenuated nocifensive behaviors and reversed pathological inflammatory hyperalgesia.[1][2] | At effective analgesic doses, this compound did not produce the motor function impairment observed with some other analgesics.[1][2] |
| Acetaminophen | 100 - 400 | Dose-dependently attenuated nocifensive behaviors and reversed pathological inflammatory hyperalgesia.[1][2] | Acetaminophen is a widely used analgesic and antipyretic agent.[3][4] Its anti-inflammatory effects are considered weak and depend on the cellular environment.[3][5][6] |
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and acetaminophen are rooted in fundamentally different molecular mechanisms.
This compound: Targeting Acid-Sensing Ion Channels
This compound is a potent and selective inhibitor of acid-sensing ion channels (ASICs), specifically those containing the ASIC1a and ASIC3 subunits.[1][7] These channels are key players in the detection of tissue acidosis, a hallmark of inflammation, which contributes to pain signaling. By blocking these channels, this compound effectively dampens the pain signals originating from the inflamed tissue.
Figure 1. Mechanism of action of this compound in inflammatory pain.
Acetaminophen: A Complex and Multifaceted Inhibitor
The mechanism of action of acetaminophen is not fully elucidated but is believed to involve multiple pathways.[3][8] It is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[4][8] Some evidence suggests a degree of selectivity for COX-2. Additionally, a metabolite of acetaminophen, AM404, is thought to act on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the central nervous system, contributing to its analgesic effect.[3][8]
Figure 2. Proposed mechanisms of action of acetaminophen.
Experimental Protocols
The comparative data presented in this guide was generated using the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats . A detailed outline of this widely used preclinical model is provided below.
Objective: To induce a persistent, localized inflammation and hyperalgesia in the hind paw of rats to evaluate the efficacy of analgesic compounds.
Materials:
-
Male Sprague-Dawley rats (or other suitable strain)
-
Complete Freund's Adjuvant (CFA)
-
Isoflurane or other suitable anesthetic
-
Tuberculin syringe with a 27-30 gauge needle
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Acclimation: Animals are acclimated to the housing facilities and handling for a sufficient period before the experiment.
-
Baseline Testing: Baseline behavioral responses to mechanical and thermal stimuli are measured for each animal prior to CFA injection.
-
Induction of Inflammation:
-
Rats are briefly anesthetized.
-
A small volume (typically 50-150 µL) of CFA is injected intradermally or subcutaneously into the plantar surface of one hind paw.
-
-
Post-Induction Period: Inflammation and hyperalgesia typically develop within hours and persist for several days to weeks.
-
Drug Administration: Test compounds (this compound or acetaminophen) or vehicle are administered at specified time points after CFA injection, typically via intraperitoneal (i.p.) injection.
-
Behavioral Assessment: Nociceptive behaviors are assessed at various time points after drug administration to determine the analgesic effect. This includes measuring the paw withdrawal threshold to mechanical stimuli and the paw withdrawal latency to a thermal stimulus.
Figure 3. Experimental workflow for the CFA-induced inflammatory pain model.
Conclusion
The direct comparison of this compound and acetaminophen in a preclinical model of inflammatory pain provides valuable insights for the drug development community. This compound, with its targeted mechanism of action on ASIC1a and ASIC3, presents a promising avenue for the development of novel analgesics for inflammatory pain. While acetaminophen remains a cornerstone of pain management, its complex pharmacology and weaker anti-inflammatory profile highlight the need for alternative therapeutic strategies. The data and methodologies presented in this guide serve as a foundational resource for further investigation and development in the field of analgesia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complete Freund’s adjuvant-induced arthritis in rats: Anti-inflammatory and antioxidant properties of <i>Allanblackia gabonensis</i> (guttiferae) aqueous extract - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 4. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways | MDPI [mdpi.com]
- 6. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
A Comparative Analysis of NS383's Analgesic Properties and Mechanism of Action
An objective guide for researchers and drug development professionals on the key findings related to the analgesic properties of NS383, offering a comparison with other alternatives and supported by experimental data.
This compound has emerged as a novel small molecule with significant analgesic potential. This guide replicates and summarizes the key findings of its preclinical evaluation, providing a direct comparison with other established analgesics. The data presented is compiled from in vitro and in vivo studies designed to elucidate its mechanism of action and therapeutic efficacy.
Mechanism of Action: A Selective ASIC Inhibitor
Contrary to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) pathway, this compound exerts its analgesic effects through the selective inhibition of Acid-Sensing Ion Channels (ASICs). Specifically, it shows high potency for rat ASIC1a and ASIC3 subunits, which are key players in pain signaling.[1][2] This distinct mechanism of action suggests a potential for a different side-effect profile compared to COX inhibitors.
dot
Caption: Mechanism of action of this compound as an ASIC inhibitor.
Comparative Efficacy: In Vitro Inhibition of ASIC Subunits
Patch-clamp electrophysiological studies have been pivotal in characterizing the inhibitory profile of this compound on various rat ASIC subunits. The compound demonstrates submicromolar potency for homomeric ASIC1a and ASIC3, as well as heteromeric ASIC1a+3 channels. Notably, it is inactive at homomeric ASIC2a channels.[1][2]
| Target Subunit | This compound IC₅₀ (µM) |
| homomeric ASIC1a | 0.61 - 2.2 |
| homomeric ASIC3 | 0.61 - 2.2 |
| heteromeric ASIC1a+3 | 0.79 |
| homomeric ASIC2a | Inactive |
| heteromeric ASIC1a+2a | 0.87 (partial inhibition) |
| heteromeric ASIC2a+3 | 4.5 (partial inhibition) |
Table 1: Inhibitory concentration (IC₅₀) of this compound on different rat ASIC subunits. Data sourced from patch-clamp electrophysiology studies.[1][2]
dot
Caption: Experimental workflow for in vitro characterization of this compound.
In Vivo Analgesic Activity: Comparison with Standard Analgesics
The analgesic properties of this compound have been evaluated in several rat behavioral models of pain, including the formalin test, the Complete Freund's Adjuvant (CFA) model of inflammatory pain, and the Chronic Constriction Injury (CCI) model of neuropathic pain. In these models, this compound demonstrated dose-dependent attenuation of nocifensive behaviors.[1][2]
A direct comparison with morphine, amiloride (another ASIC inhibitor), and acetaminophen revealed that this compound has a potent analgesic effect.[1][2] Importantly, at effective analgesic doses, this compound did not induce the motor function impairment observed with morphine.[1][2] Furthermore, the doses of amiloride that produced analgesia were found to be toxic.[1][2]
| Compound | Effective Dose Range (mg/kg, i.p.) | Analgesic Efficacy | Motor Function Affected |
| This compound | 10 - 60 | Reversed inflammatory and neuropathic hyperalgesia | No |
| Morphine | 3 - 10 | Attenuated nocifensive behaviors | Yes |
| Amiloride | 50 - 200 | Attenuated nocifensive behaviors (toxic at analgesic doses) | N/A (Toxicity) |
| Acetaminophen | 100 - 400 | Attenuated nocifensive behaviors | No |
Table 2: Comparative in vivo analgesic properties of this compound and other analgesics in rat models.[1][2]
Experimental Protocols
-
Cell Lines: Chinese Hamster Ovary (CHO) or similar cells transfected to express specific rat ASIC subunits (homomeric or heteromeric).
-
Recording: Whole-cell patch-clamp recordings were performed to measure H⁺-activated currents.
-
Activation: Channels were activated by rapid application of a low pH solution (e.g., pH 6.5 or 5.5).
-
Inhibition Assay: After establishing a stable baseline of H⁺-activated currents, various concentrations of this compound were applied to the cells. The degree of current inhibition was measured.
-
Data Analysis: Concentration-response curves were generated to calculate the IC₅₀ values for each ASIC subunit combination.
-
Animals: Adult male Sprague-Dawley rats were used in these studies.
-
Drug Administration: this compound and comparator drugs were administered via intraperitoneal (i.p.) injection.
-
Formalin Test: Nocifensive behaviors (flinching, licking) were observed and quantified following the injection of formalin into the rat's hind paw. This model assesses both acute and tonic pain.
-
Complete Freund's Adjuvant (CFA) Model: CFA was injected into the hind paw to induce localized inflammation and hyperalgesia. Paw withdrawal thresholds to mechanical stimuli were measured to assess inflammatory pain.
-
Chronic Constriction Injury (CCI) Model: The sciatic nerve was loosely ligated to induce neuropathic pain. Mechanical hypersensitivity was assessed by measuring paw withdrawal thresholds.
-
Motor Function Assessment: A rotarod test or similar apparatus was used to evaluate the effect of the compounds on motor coordination.
The Prostaglandin Synthesis Pathway: A Comparative Mechanism
For context, it is valuable to visualize the well-established prostaglandin synthesis pathway, which is the target of NSAIDs. This highlights the distinct mechanism of this compound. Prostaglandins are inflammatory mediators synthesized from arachidonic acid by cyclooxygenase enzymes (COX-1 and COX-2).[3][4] NSAIDs inhibit these enzymes to reduce pain and inflammation.[5][]
dot
Caption: Simplified prostaglandin synthesis pathway targeted by NSAIDs.
References
- 1. This compound Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
Assessing the Translational Potential of NS383: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel analgesic candidate NS383 against current standards of care in preclinical pain models. By presenting available experimental data, detailed methodologies, and illustrating key signaling pathways, this document aims to facilitate an informed assessment of this compound's translational potential.
Executive Summary
This compound is a novel small molecule inhibitor of acid-sensing ion channels (ASICs), specifically targeting homomeric ASIC1a and ASIC3 subunits, as well as heteromeric ASIC1a+3 channels.[1][2] Preclinical evidence in rat models of inflammatory and neuropathic pain suggests that this compound possesses significant analgesic properties. This guide compares the efficacy and safety profile of this compound with established analgesics—morphine and acetaminophen—and another less selective ASIC inhibitor, amiloride. The available data indicates that this compound offers a promising therapeutic window, demonstrating efficacy at doses that do not induce the motor impairments associated with opioids or the toxicity seen with amiloride at its effective concentrations.[1][2] However, it is crucial to note that the direct comparative data for this compound is primarily derived from a single key preclinical study. Further independent validation and clinical investigation are necessary to fully elucidate its translational potential. As of now, there is no publicly available information on this compound entering clinical trials.
Mechanism of Action: Targeting Acid-Sensing Ion Channels
Tissue acidosis is a hallmark of inflammation and injury, contributing to the generation of pain signals. ASICs, a family of proton-gated cation channels, are key sensors of this extracellular pH drop in nociceptive neurons. Upon activation by protons (H+), these channels open, leading to cation influx (primarily Na+ and, for ASIC1a, Ca2+), membrane depolarization, and the initiation of action potentials that are transmitted to the central nervous system and perceived as pain.[3][4]
This compound exerts its analgesic effect by selectively inhibiting ASIC1a and ASIC3 subunits, which are highly expressed in sensory neurons and implicated in pain signaling.[1][2][5][6] By blocking these channels, this compound prevents the downstream signaling cascade initiated by tissue acidosis, thereby reducing neuronal hyperexcitability and pain.
Figure 1: this compound Mechanism of Action.
Comparative Efficacy in Preclinical Pain Models
The analgesic effects of this compound have been evaluated in well-established rat models of inflammatory and neuropathic pain and compared against standard of care compounds.
Inflammatory Pain Models
Formalin Test: This model induces a biphasic pain response. The first phase (0-5 minutes) represents acute nociception, while the second phase (15-40 minutes) reflects inflammatory pain and central sensitization. This compound demonstrated a dose-dependent reduction in the second phase of the formalin test, indicating its efficacy against inflammatory pain.[1]
Complete Freund's Adjuvant (CFA) Model: Injection of CFA induces a localized and persistent inflammation, leading to thermal hyperalgesia and mechanical allodynia. This compound was shown to reverse these pain-like behaviors in CFA-treated rats.[1]
Neuropathic Pain Model
Chronic Constriction Injury (CCI) Model: This model of peripheral nerve injury results in persistent mechanical hypersensitivity. This compound was effective in reversing this mechanical hypersensitivity, suggesting its potential in treating neuropathic pain states.[1]
Quantitative Comparison of Efficacy and Safety
The following tables summarize the available quantitative data comparing this compound with standard of care analgesics in preclinical rat models.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Target | IC50 (µM) - Rat | IC50 (µM) - Human |
| This compound | ASIC1a | 0.44 | 0.12 |
| ASIC3 | 2.1 | No effect | |
| ASIC1a+3 | 0.79 | 0.69 | |
| ASIC2a | No effect | No effect | |
| Amiloride | Pan-ASIC/ENaC blocker | Broad, less potent than this compound on specific subunits | Broad, less potent |
Data for this compound and Amiloride from Munro et al., 2016.[1]
Table 2: In Vivo Efficacy in Rat Pain Models
| Compound | Model | Effective Dose Range |
| This compound | Formalin (Phase 2) | 10-60 mg/kg, i.p. |
| CFA (Mechanical Allodynia) | 10-60 mg/kg, i.p. | |
| CCI (Mechanical Allodynia) | 10-60 mg/kg, i.p. | |
| Amiloride | Formalin (Phase 2) | 50-200 mg/kg, i.p. |
| Acetaminophen | Formalin (Phase 2) | 100-400 mg/kg, i.p. |
| Morphine | Formalin (Phase 1 & 2) | 3-10 mg/kg, s.c. |
Data from Munro et al., 2016.[1]
Table 3: Comparative Safety and Tolerability Profile
| Compound | Key Safety/Tolerability Findings in Preclinical Models |
| This compound | No effect on motor function at doses up to 8-fold greater than effective analgesic doses.[1][2] |
| Amiloride | Analgesic doses were deemed to be toxic.[1][2] |
| Acetaminophen | Generally well-tolerated at therapeutic doses, but can cause liver toxicity at high doses.[2] |
| Morphine | Known to cause sedation, respiratory depression, and motor impairment at analgesic doses.[1][2] Chronic use can lead to tolerance, dependence, and opioid-induced hyperalgesia.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Patch-Clamp Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of this compound on various ASIC subunits.
-
Cell Lines: CHO or HEK293 cells stably or transiently expressing rat or human ASIC subunits.
-
Method: Whole-cell patch-clamp recordings are performed. Cells are voltage-clamped at -60 mV.
-
Activation: ASIC currents are elicited by rapidly changing the extracellular pH from a holding pH of 7.4 to an activating pH (e.g., pH 6.0-5.0) for a few seconds.
-
Inhibition: this compound is pre-applied for a set duration before co-application with the acidic solution. The reduction in the peak current amplitude in the presence of this compound is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is calculated using a non-linear regression fit.
Rat Formalin Test
-
Objective: To assess the efficacy of this compound in a model of acute and inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Animals are habituated to the observation chambers.
-
This compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the formalin injection.
-
A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in 5-minute intervals for up to 60 minutes.
-
-
Data Analysis: The total time spent in nociceptive behavior is calculated for the early phase (0-5 min) and the late phase (15-40 min). The effect of this compound is expressed as a percentage of the vehicle-treated control group.
Figure 2: Workflow for the Rat Formalin Test.
Rat Complete Freund's Adjuvant (CFA) Model
-
Objective: To evaluate the effect of this compound on persistent inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Baseline measurements of mechanical withdrawal threshold (using von Frey filaments) and thermal withdrawal latency (using a plantar test apparatus) are taken.
-
CFA is injected into the plantar surface of one hind paw to induce inflammation.
-
Pain-like behaviors are allowed to develop over 24-48 hours.
-
This compound or vehicle is administered, and mechanical and thermal sensitivity are reassessed at various time points post-dosing.
-
-
Data Analysis: The paw withdrawal threshold (in grams) or latency (in seconds) is measured. The reversal of hyperalgesia/allodynia by this compound is calculated by comparing post-dose thresholds/latencies to pre-dose and baseline values.
Rat Chronic Constriction Injury (CCI) Model
-
Objective: To assess the efficacy of this compound in a model of neuropathic pain.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Under anesthesia, the sciatic nerve of one leg is exposed at the mid-thigh level.
-
Four loose ligatures of chromic gut suture are tied around the nerve.[8][9]
-
The incision is closed, and the animals are allowed to recover.
-
Mechanical allodynia develops over several days and is assessed using von Frey filaments.
-
Once a stable hypersensitivity is established (typically 7-14 days post-surgery), this compound or vehicle is administered.
-
Mechanical withdrawal thresholds are measured at different time points after drug administration.
-
-
Data Analysis: The paw withdrawal threshold (in grams) is determined. The anti-allodynic effect of this compound is quantified by the increase in the withdrawal threshold compared to vehicle-treated animals.
Conclusion and Future Directions
The preclinical data currently available for this compound positions it as a promising analgesic candidate with a distinct mechanism of action from many standard-of-care pain therapeutics. Its selectivity for ASIC1a and ASIC3 subunits appears to confer a favorable efficacy and safety profile in rat models of inflammatory and neuropathic pain, most notably its lack of motor impairment at effective doses.[1][2]
However, the assessment of its translational potential is still in its nascent stages. The reliance on data from a single primary study highlights the need for further independent research to validate these findings. Key next steps in the preclinical development of this compound should include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To establish a clear relationship between drug exposure and analgesic effect.
-
Expanded Safety and Toxicology Studies: To identify any potential off-target effects and establish a comprehensive safety profile.
-
Efficacy in a Broader Range of Pain Models: Including models that more closely mimic specific human pain conditions.
-
Head-to-Head Studies with a Wider Range of Comparators: Including newer generation analgesics.
Ultimately, the true translational potential of this compound can only be determined through well-designed clinical trials in human subjects. The absence of any registered clinical trials to date suggests that this compound is still in the early, preclinical phase of development. Researchers and drug development professionals should monitor for future publications and clinical trial registrations to gain a clearer picture of this compound's journey from a promising preclinical candidate to a potential therapeutic option for patients suffering from pain.
References
- 1. scispace.com [scispace.com]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 3. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 8. Chronic Constriction Injury Model [bio-protocol.org]
- 9. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetics of NS383 and other pain modulators
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic properties of NS383, a novel pain modulator, with established analgesics: amiloride, acetaminophen, and morphine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Executive Summary
This compound is a selective inhibitor of acid-sensing ion channels (ASICs), specifically targeting ASIC1a and ASIC3 subunits, which play a crucial role in pain signaling.[1] This guide presents a comparative analysis of its pharmacokinetic profile alongside other pain modulators with different mechanisms of action: amiloride (another ASIC inhibitor), acetaminophen (a COX inhibitor), and morphine (an opioid receptor agonist). The data presented is primarily from studies conducted in rats to ensure a consistent preclinical model for comparison.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for this compound and the selected comparator pain modulators.
Table 1: Pharmacokinetics of this compound in Rats
| Parameter | Plasma | Brain Tissue |
| Dose (mg/kg) | 30 (i.p.) | 30 (i.p.) |
| Cmax (µM) | 7.0 | 0.53 |
| Tmax (h) | 1 | 1.5 |
| Half-life (h) | 0.9 | 6.8 |
| Brain/Plasma Ratio | - | 0.1 (based on AUC) |
| Data sourced from Munro et al.[1] |
Table 2: Comparative Pharmacokinetics of Pain Modulators in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Oral Bioavailability (%) |
| Amiloride | 10 | Data not available | Data not available | Data not available | Data not available |
| Acetaminophen | 50 | 27.27 ± 9.9 | 0.5 - 1 | Data not available | Data not available |
| Acetaminophen | 100 | Data not available | Data not available | Data not available | Data not available |
| Morphine | 100 | Data not available | Data not available | Data not available | ~10%[2][3] |
Table 3: Comparative Pharmacokinetics of Pain Modulators in Rats (Intravenous Administration)
| Compound | Dose (mg/kg) | Half-life (h) |
| Amiloride | 10 | Data not available |
| Acetaminophen | 100 | Data not available |
| Morphine | 2.5 - 10 | ~2-3[4] |
Note: Direct comparison is challenging due to variations in experimental designs and reported parameters across different studies.
Experimental Protocols
A generalized experimental protocol for a pharmacokinetic study in rats is outlined below. Specific details for each compound may vary and should be referenced from the original publications.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the experiment.
2. Drug Administration:
-
Oral (p.o.): Drugs are typically dissolved or suspended in a suitable vehicle (e.g., saline, 10% sucrose solution) and administered via oral gavage using a gavage needle.[5]
-
Intraperitoneal (i.p.): The compound is injected into the peritoneal cavity.
-
Intravenous (i.v.): The drug solution is administered via a cannulated vein, often the jugular or tail vein, to ensure direct entry into the systemic circulation.[6]
3. Blood Sampling:
-
Method: Serial blood samples are collected at predetermined time points. Common methods include sampling from the subclavian vein in conscious rats or via a cannulated jugular vein.[5][7]
-
Volume: The total blood volume collected should not exceed a certain percentage of the animal's total blood volume to avoid physiological stress.[8]
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin). Plasma is then separated by centrifugation and stored at -80°C until analysis.[7]
4. Bioanalytical Method:
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by solid-phase extraction or liquid-liquid extraction to isolate the drug and its metabolites.[9][10][11]
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the parent drug and its metabolites.[1][12][13]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying drug concentrations in biological matrices.[10][14][15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another sensitive technique used for the analysis of certain compounds.[11]
-
Signaling Pathways and Mechanisms of Action
This compound: ASIC Inhibition
This compound exerts its analgesic effect by inhibiting Acid-Sensing Ion Channels (ASICs), which are proton-gated cation channels. In pathological pain states, tissue acidosis leads to the activation of ASICs on sensory neurons, contributing to pain signaling. This compound selectively blocks ASIC1a and ASIC3 subunits, thereby reducing the influx of cations and dampening the pain signal.
Caption: Mechanism of action of this compound via inhibition of ASIC1a/3 channels.
Morphine: Opioid Receptor Agonism
Morphine is a potent opioid agonist that primarily acts on μ-opioid receptors (MOR) located in the central and peripheral nervous systems. Activation of MORs leads to a cascade of intracellular events that ultimately inhibit neuronal excitability and reduce the transmission of pain signals.
Caption: Signaling pathway of morphine through μ-opioid receptor activation.
Acetaminophen: COX Inhibition
Acetaminophen is thought to exert its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.
Caption: Mechanism of acetaminophen via inhibition of the COX-2 enzyme.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. Kinetics of amiloride in rat following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enhanced bioavailability of morphine after rectal administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship of pharmacokinetics to pharmacological activity: morphine, methadone and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and hyperthermic effects of intravenously administered morphine in the rat are related to its serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. lar.fsu.edu [lar.fsu.edu]
- 9. akjournals.com [akjournals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determining Plasma Morphine Levels Using Gc-Ms After Solid Phase Extraction to Monitor Drug Levels in the Postoperative Period | Clinics [elsevier.es]
- 12. Sensitive high-performance liquid chromatographic assay for determination of amiloride in biologic fluids using an ion-pair extraction method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Analysis of NSAIDs in Rat Plasma Using 3D-Printed Sorbents by LC-MS/MS: An Approach to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling NS383
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like NS383 is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses | ANSI Z87.1-compliant, with side shields.[1] |
| Chemical Splash Goggles | To be worn when there is a risk of splashing.[1][2] | |
| Face Shield | To be worn in addition to goggles when handling larger quantities or when a significant splash hazard exists.[1] | |
| Hand | Gloves | Chemically resistant gloves (e.g., nitrile) are the minimum requirement.[1] The specific glove type should be chosen based on the solvent used to dissolve this compound. Always consult the glove manufacturer's compatibility chart.[3] |
| Body | Laboratory Coat | A full-length, long-sleeved lab coat is mandatory.[1][4] |
| Protective Clothing | For large-scale operations, chemically resistant aprons or suits may be necessary. | |
| Foot | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required at all times in the laboratory.[1][4] |
Operational Plan: Handling Procedures
A clear, step-by-step approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Step-by-Step Guidance:
-
Preparation :
-
Always wear the appropriate PPE as outlined in the table above before entering the laboratory.[1][4]
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary equipment, such as spatulas, weigh boats, vials, and solvents, are readily available to avoid unnecessary movement within the lab.
-
-
Handling :
-
When weighing the solid form of this compound, use an analytical balance within a fume hood or a balance enclosure to prevent the dispersal of fine powders.
-
This compound is soluble in DMSO.[5] When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Conduct all experimental procedures involving this compound within a designated and properly ventilated area.
-
-
Cleanup :
-
After completing your work, decontaminate all surfaces and equipment with an appropriate solvent and cleaning agent.
-
Properly doff PPE, removing gloves first, followed by the lab coat, and then eye protection, to prevent cross-contamination.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment. All waste generated from handling this compound should be treated as hazardous chemical waste.
Logical Relationship for this compound Waste Disposal
Caption: Waste disposal workflow for this compound.
Step-by-Step Guidance:
-
Waste Segregation :
-
Solid waste, including unused this compound powder and contaminated items like weigh boats and gloves, should be collected in a designated, sealed container labeled "Hazardous Solid Waste.[6]
-
Liquid waste, such as solutions of this compound in solvents, should be collected in a separate, leak-proof, and chemically compatible container labeled "Hazardous Liquid Waste.[6] Do not mix incompatible waste streams.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with their contents. Follow your institution's specific guidelines for hazardous waste labeling.
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and have secondary containment to prevent spills.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Never dispose of this compound or its containers in the regular trash or down the drain.[7]
-
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in a laboratory setting, fostering a culture of safety and responsibility.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. xcessbio.com [xcessbio.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
